tert-Butyl 1-allylhydrazinecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-amino-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWGIZOCAXOUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441346 | |
| Record name | tert-Butyl 1-allylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21075-86-5 | |
| Record name | tert-Butyl 1-allylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(prop-2-en-1-yl)(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of tert-Butyl 1-allylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 1-allylhydrazinecarboxylate, a key reagent in synthetic organic chemistry. The information is compiled from various sources to assist researchers and professionals in its handling, application, and process development.
Compound Identification
-
IUPAC Name: tert-butyl N-amino-N-prop-2-enylcarbamate[2]
-
Synonyms: 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, EOS-61126[1][2][3]
Physical and Chemical Properties
The following table summarizes the available physical property data for this compound. It is important to note that several of these values are predicted based on computational models and should be considered as estimates.
| Property | Value | Source | Notes |
| Molecular Weight | 172.22 g/mol | [1][4] | |
| 172.23 g/mol | [2] | ||
| Melting Point | 58 °C | [2] | Experimental |
| 225.8 ± 33.0 °C | [1] | Predicted | |
| Boiling Point | Not Available | [2] | |
| Density | 1.012 ± 0.06 g/cm³ | [1] | Predicted |
| Refractive Index | 1.474 | [1] | Predicted |
| Flash Point | 90.4 ± 25.4 °C | [1] | Predicted |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] | Predicted |
| Purity | 97% - 98% | [1][4] | As commercially available |
Experimental Protocols
Example Protocol: Synthesis of tert-Butyl Carbazate
This procedure describes the synthesis of tert-butyl carbazate from di-tert-butyl dicarbonate and hydrazine hydrate.[5]
Materials:
-
Di-tert-butyl dicarbonate
-
Hydrazine hydrate[5]
-
Isopropyl alcohol (IPA)[5]
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve hydrazine hydrate (2.26 mmol) in 5 mL of isopropyl alcohol.[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Add a solution of di-tert-butyl dicarbonate (1 mmol) in 1 mL of isopropyl alcohol dropwise to the cooled hydrazine hydrate solution.[5]
-
Stir the resulting reaction mixture at 0 °C for 2 hours.[5]
-
Following the reaction, remove the solvent by evaporation.[5]
-
Dissolve the residue in dichloromethane.[5]
-
Dry the organic solution over anhydrous magnesium sulfate.[5]
-
Filter the solution to remove the desiccant.[5]
-
Evaporate the solvent to yield tert-butyl carbazate as a white semi-solid.[5]
Logical Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of tert-butyl carbazate, a key precursor to this compound.
Caption: Workflow for the synthesis of tert-butyl carbazate.
References
- 1. This compound| CAS No:21075-86-5|ZaiQi Bio-Tech [chemzq.com]
- 2. americanelements.com [americanelements.com]
- 3. 1-allyl-1-tert-butoxycarbonylhydrazine; 1-allyl-1-tert-butoxycarbonylhydrazine; this compound; N-allyl-hydrazinecarboxylic acid tert-butyl ester; 1-Allyl-1-tert.-butoxycarbonyl-hydrazin | Chemrio [chemrio.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to tert-Butyl 1-allylhydrazinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 1-allylhydrazinecarboxylate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating a Boc-protected hydrazine and a reactive allyl group, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its reactivity profile, and its applications as a key intermediate in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound, also known as 1-Allyl-1-tert-butoxycarbonylhydrazine, is characterized by the presence of a hydrazine moiety where one nitrogen atom is substituted with both an allyl group and a tert-butoxycarbonyl (Boc) protecting group. The other nitrogen atom remains as a primary amine.
Structural Formula:
-
Molecular Formula: C₈H₁₆N₂O₂[1]
-
IUPAC Name: tert-butyl N-amino-N-(prop-2-en-1-yl)carbamate
-
CAS Number: 21075-86-5[1]
-
SMILES: C=CCN(N)C(=O)OC(C)(C)C
The structural formula is depicted below:
Caption: Structural formula of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. It should be noted that some of these values are predicted and may vary from experimentally determined values.
| Property | Value | Reference |
| Molecular Weight | 172.22 g/mol | [1] |
| Melting Point | 58 °C (experimental) | [2] |
| Boiling Point (Predicted) | 225.8 ± 33.0 °C | [1] |
| Density (Predicted) | 1.012 ± 0.06 g/cm³ | [1] |
| Flash Point (Predicted) | 90.4 ± 25.4 °C | [1] |
| Appearance | White solid or oil | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOH, EtOAc) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of tert-butyl carbazate with an allyl halide, such as allyl bromide, in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
This protocol is based on standard N-alkylation procedures for hydrazine derivatives.
-
Materials:
-
tert-Butyl carbazate (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add tert-butyl carbazate and dissolve/suspend it in acetonitrile.
-
Add the base (e.g., potassium carbonate).
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl bromide dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the solid base and wash it with a small amount of acetonitrile or dichloromethane.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its three key functional groups: the primary amine, the Boc-protected secondary amine, and the terminal alkene.
-
Primary Amine (N-NH₂): This group is nucleophilic and can react with various electrophiles. A common application is the formation of hydrazones through condensation with aldehydes and ketones.
-
Allyl Group (CH₂CH=CH₂): The double bond can participate in a variety of reactions, including:
-
Cycloaddition Reactions: The alkene can act as a dipolarophile in [3+2] cycloaddition reactions, a key step in the synthesis of five-membered heterocyclic rings.
-
Olefin Metathesis: Enables the formation of new carbon-carbon double bonds.
-
Oxidation/Reduction: The double bond can be dihydroxylated, epoxidized, or hydrogenated.
-
-
Boc-Protecting Group: The tert-butoxycarbonyl group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane) to reveal the secondary amine.
A significant application of this molecule is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.
Role in Drug Development and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of complex molecules with potential biological activity. Its ability to introduce a protected hydrazine and an alkene functionality in a single step is highly valuable for generating molecular diversity.
Synthesis of Pyrazole and Triazole Derivatives
Hydrazine derivatives are key precursors for pyrazoles and triazoles, two classes of heterocycles with a broad range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The primary amine of this compound can react with 1,3-dicarbonyl compounds to form pyrazoles or with other reagents to construct triazole rings.
Potential Application in GPR119 Agonist Synthesis
Derivatives containing triazole moieties have been investigated as agonists for G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin secretion and the release of incretin hormones like GLP-1. Agonism of GPR119 is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus and obesity. While direct synthesis from this compound is not explicitly documented in readily available literature, its structural motifs make it a plausible precursor for creating libraries of compounds to be screened for GPR119 activity.
Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed.[2] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
This compound is a strategically important synthetic intermediate. Its dual functionality allows for sequential or orthogonal chemical modifications, providing an efficient route to complex nitrogen-containing molecules. Its utility as a precursor for heterocyclic systems, particularly those with relevance to drug discovery targets like GPR119, underscores its value to researchers in the pharmaceutical and life sciences industries. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory.
References
In-Depth Technical Guide: tert-Butyl 1-allylhydrazinecarboxylate
CAS Number: 21075-86-5
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of tert-Butyl 1-allylhydrazinecarboxylate, a versatile bifunctional molecule of interest in synthetic organic chemistry and drug discovery. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis via N-alkylation of tert-butyl carbazate, and presents its characteristic spectroscopic data for identification and quality control. Furthermore, this guide explores its primary application as a building block in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The logical workflow for its synthesis and subsequent utilization in pyrazole synthesis is also visualized.
Chemical and Physical Properties
This compound is a stable, bifunctional organic compound incorporating a Boc-protected hydrazine moiety and a reactive allyl group. These features make it a valuable reagent for introducing a protected hydrazine group in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 21075-86-5 | [1][2] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 172.22 g/mol | [1] |
| IUPAC Name | tert-butyl N-allyl-N-aminocarbamate | |
| Synonyms | 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, tert-butyl1-allylhydrazine-1-carboxylate | [1] |
| Melting Point | 58 °C | [2] |
| Boiling Point | (Predicted) | [1] |
| Density | (Predicted) | [1] |
| Flash Point | (Predicted) | [1] |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of tert-butyl carbazate with an allyl halide, such as allyl bromide. The following protocol is a representative procedure.
Reaction Scheme:
References
An In-depth Technical Guide to tert-Butyl 1-allylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl 1-allylhydrazinecarboxylate, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries.
Core Chemical Properties
This compound, also known by its synonym 1-Allyl-1-Boc-hydrazine, is a mono-protected hydrazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the unsubstituted nitrogen atom, making it a valuable building block in the synthesis of more complex molecules.[1]
Below is a summary of its key quantitative and qualitative data.
| Property | Value | Reference(s) |
| Molecular Weight | 172.22 g/mol | [2] |
| Chemical Formula | C₈H₁₆N₂O₂ | [2] |
| CAS Number | 21075-86-5 | [2] |
| IUPAC Name | tert-butyl N-amino-N-prop-2-enylcarbamate | |
| Synonyms | 1-allyl-1-tert-butoxycarbonylhydrazine, Eos-61126, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, 1-Boc-1-allylhydrazine | [2] |
| SMILES | CC(C)(C)OC(=O)N(CC=C)N | [2] |
| Purity | Commercially available in purities of 98% | [2] |
| Predicted Melting Point | 225.8 ± 33.0 °C | [2] |
| Predicted Flash Point | 90.4 ± 25.4 °C | [2] |
| Predicted Density | 1.012 ± 0.06 g/cm³ | [2] |
Synthetic Experimental Protocol
The synthesis of this compound is typically achieved through the selective N-alkylation of a protected hydrazine, such as tert-butyl carbazate, with an allyl halide. This method prevents over-alkylation, which can be a significant issue when using unprotected hydrazine.[3][4] The following protocol is a generalized procedure based on established methods for the mono-alkylation of Boc-protected hydrazines.[3][5]
Objective: To synthesize this compound via N-alkylation of tert-butyl carbazate.
Materials:
-
tert-Butyl carbazate (Boc-hydrazine)
-
Allyl bromide
-
Anhydrous acetonitrile or tetrahydrofuran
-
An inorganic base (e.g., potassium carbonate)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of tert-butyl carbazate (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.05 equivalents) to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a viscous liquid.[3]
Synthetic Workflow Visualization
The synthesis of this compound involves a straightforward two-step conceptual process starting from hydrazine, or a one-step alkylation from commercially available tert-butyl carbazate. The workflow diagram below illustrates the latter, more direct, synthetic approach.
References
An In-depth Technical Guide to the Synthesis and Discovery of tert-Butyl 1-allylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 1-allylhydrazinecarboxylate, a valuable building block in organic synthesis. The document details the established two-step synthetic pathway, encompassing the preparation of the key intermediate, tert-butyl carbazate, followed by its N-allylation. This guide includes detailed experimental protocols, quantitative data, and a discussion of the compound's discovery. Visual aids in the form of diagrams for the synthetic pathway and experimental workflows are provided to enhance understanding.
Introduction
This compound (CAS No: 21075-86-5) is a monosubstituted hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent.[1][2] This structure makes it a versatile reagent in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. The Boc group provides a stable protecting element for one of the nitrogen atoms of the hydrazine moiety, which can be readily removed under acidic conditions, while the allyl group offers a reactive handle for a variety of chemical transformations.
While information on the specific "discovery" of this compound is not extensively documented in dedicated publications, its emergence is intrinsically linked to the development of synthetic methodologies for N-substituted and N-protected hydrazines. The first synthesis of the parent compound, tert-butyl carbazate, was reported in 1957.[3] The subsequent exploration of alkylation and allylation reactions of this key intermediate by various research groups has led to the availability of a wide array of derivatives, including the title compound.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Synthesis of tert-Butyl Carbazate (Boc-Hydrazine)
-
Step 2: N-Allylation of tert-Butyl Carbazate
Step 1: Synthesis of tert-Butyl Carbazate
The most common and efficient method for the preparation of tert-butyl carbazate involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride).
Reaction Scheme:
Figure 1: Synthesis of tert-Butyl Carbazate.
This protocol is adapted from established literature procedures.[4]
Materials:
-
Hydrazine hydrate (e.g., 64% solution)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Isopropyl alcohol (Isopropanol)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Normal hexane (n-Hexane)
Procedure:
-
In a reactor equipped with a stirrer and cooling system, add hydrazine hydrate and isopropanol.
-
Cool the mixture to a low temperature (e.g., -5 °C) with stirring.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate in isopropanol.
-
Slowly add the di-tert-butyl dicarbonate solution to the cooled hydrazine hydrate mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours).
-
Distill off the isopropanol under reduced pressure.
-
To the residue, add dichloromethane and anhydrous sodium sulfate. Stir at room temperature for a couple of hours.
-
Filter off the sodium sulfate and wash the solid with dichloromethane.
-
Combine the filtrate and washings, and distill off the dichloromethane.
-
To the resulting oil, add n-hexane, stir to dissolve, and then cool to induce crystallization (e.g., -15 °C).
-
Collect the white solid product by centrifugation or filtration and dry under vacuum.
Quantitative Data for tert-Butyl Carbazate Synthesis:
| Parameter | Value | Reference |
| Typical Yield | 77-97% | [4][5] |
| Melting Point | 40-42 °C | [5] |
| ¹H NMR (CDCl₃) | δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H) | [4] |
| ¹³C NMR (CDCl₃) | δ 158.2, 80.1, 28.2 | [4] |
Step 2: N-Allylation of tert-Butyl Carbazate
The second step involves the direct N-allylation of the synthesized tert-butyl carbazate using an allyl halide, such as allyl bromide, in the presence of a base.
Reaction Scheme:
Figure 2: N-Allylation of tert-Butyl Carbazate.
Materials:
-
tert-Butyl carbazate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of tert-butyl carbazate in acetonitrile, add a base such as potassium carbonate or triethylamine.
-
To this stirred mixture, add allyl bromide dropwise at room temperature.
-
Allow the reaction to stir at room temperature for several hours (monitor by TLC).
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for this compound
The following data is compiled from commercial supplier information.[1][2]
| Property | Value |
| CAS Number | 21075-86-5 |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Not specified (likely an oil or low-melting solid) |
| Purity | Typically ≥98% |
Note: Detailed, experimentally derived spectroscopic data (NMR, IR, MS) and reaction yields for the N-allylation step are not widely published.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, characterized product can be visualized as follows:
Figure 3: Overall experimental workflow.
Conclusion
The synthesis of this compound is a straightforward two-step process that is accessible in a standard organic chemistry laboratory. The preparation of the key intermediate, tert-butyl carbazate, is well-established and high-yielding. The subsequent N-allylation, while not extensively detailed in the literature for this specific product, can be reliably achieved using standard alkylation conditions. This technical guide provides the necessary protocols and data to aid researchers in the synthesis and utilization of this versatile chemical building block for applications in drug discovery and development. Further research into optimizing the N-allylation step and publishing detailed characterization data for the final product would be a valuable contribution to the scientific community.
References
Navigating the Reactivity and Stability of tert-Butyl 1-allylhydrazinecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 1-allylhydrazinecarboxylate is a versatile bifunctional molecule incorporating a nucleophilic Boc-protected hydrazine moiety and a reactive allyl group. This combination makes it a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and as a precursor for more complex molecules in drug discovery and development. Understanding its reactivity and stability is paramount for its effective utilization. This technical guide provides a comprehensive overview of the chemical behavior of this compound, including its key reactions, stability profile under various conditions, and detailed experimental protocols for its derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 21075-86-5 |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Appearance | White to off-white crystalline solid or lumps |
| Melting Point | 39-42 °C |
| Boiling Point | 63-65 °C at 0.1 mmHg |
| SMILES | CC(C)(C)OC(=O)N(CC=C)N |
| InChIKey | ZTWGIZOCAXOUOE-UHFFFAOYSA-N |
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its two primary functional groups: the Boc-protected hydrazine and the allyl group.
Reactions at the Hydrazine Moiety
The hydrazine nitrogen atoms are nucleophilic and can participate in a variety of bond-forming reactions. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the nitrogen atoms, modulating its reactivity and allowing for selective transformations.
The unprotected nitrogen of the hydrazine can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for the synthesis of more complex hydrazide derivatives.
Experimental Protocol: General Procedure for Acylation of N-Boc Hydrazines
This protocol is a representative example for the acylation of a Boc-protected hydrazine.
-
Dissolve the N-Boc hydrazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired acylated product.
Similar to acylation, the unprotected nitrogen can be alkylated using alkyl halides. The reaction conditions often require a stronger base to deprotonate the hydrazine, facilitating the nucleophilic attack on the electrophilic carbon of the alkyl halide.
Experimental Protocol: General Procedure for Alkylation of N-Boc Hydrazines
This protocol provides a general method for the alkylation of Boc-protected hydrazines.
-
In a flame-dried flask under an inert atmosphere, dissolve the N-Boc hydrazine (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the base and substrate.
-
Add a strong base (e.g., sodium hydride, lithium diisopropylamide) portion-wise or dropwise.
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.0-1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
The Boc protecting group is labile under acidic conditions, allowing for the selective unmasking of the protected nitrogen. This is a crucial step in multi-step syntheses to enable further functionalization of the hydrazine.
Experimental Protocol: General Procedure for Boc Deprotection
This is a standard procedure for the removal of a Boc protecting group.
-
Dissolve the Boc-protected hydrazine in a suitable organic solvent (e.g., dichloromethane, dioxane, or ethyl acetate).
-
Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in the solvent) or a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.
Reactions Involving the Allyl Group
The allyl group provides a reactive handle for a variety of transformations, including cycloadditions and cross-coupling reactions.
The double bond of the allyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. This is a powerful method for the construction of complex molecular scaffolds.
Experimental Protocol: General Procedure for [3+2] Cycloaddition with an Allyl Group
This protocol outlines a general approach for cycloaddition reactions involving an alkene.
-
Dissolve the allyl-containing compound (1.0 eq) and the 1,3-dipole precursor (e.g., an azide or a nitrone) (1.0-1.2 eq) in a suitable solvent (e.g., toluene, xylenes).
-
Heat the reaction mixture to the desired temperature (often reflux) to generate the 1,3-dipole in situ and facilitate the cycloaddition. The reaction can also sometimes be promoted by a catalyst.
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A key application of hydrazine derivatives is in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. While the allyl group in this compound might not directly participate in the initial cyclization, the hydrazine moiety is crucial. Subsequent manipulation of the allyl group on the resulting pyrazole is possible.
Figure 1: General workflow for the synthesis of N-allyl pyrazole derivatives.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. While specific quantitative data is not extensively available in the public domain, a stability profile can be inferred based on the known properties of its functional groups.
Thermal Stability
Boc-protected hydrazines are generally stable at room temperature but can be susceptible to thermal decomposition at elevated temperatures.[1] The presence of the allyl group is unlikely to significantly decrease its thermal stability under normal storage conditions. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine its precise decomposition temperature and thermal behavior.
Table 2: Expected Thermal Stability Profile
| Condition | Expected Stability | Potential Degradation Pathway |
| Room Temperature (20-25 °C) | Generally stable | Minimal degradation expected |
| Elevated Temperature (>80 °C) | Potential for decomposition | Cleavage of the Boc group, reactions involving the allyl group |
| Prolonged Storage | Stable when stored in a cool, dry, and dark place | Slow degradation may occur over extended periods |
Experimental Protocol: Thermal Stability Analysis using TGA/DSC
-
Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan.
-
Place the pan in the instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).
-
Analyze the resulting thermograms to identify the onset of decomposition, melting point, and any other thermal events.
Hydrolytic Stability
The Boc group is known to be stable under basic and neutral aqueous conditions but is cleaved by strong acids. The ester-like carbamate linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, though it is generally more stable than a typical ester. The allyl group is stable to hydrolysis under most conditions.
Photostability
Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. Hydrazine derivatives can be sensitive to photo-oxidation. It is recommended to store this compound protected from light. Photostability testing according to ICH guidelines (Q1B) can be performed to quantify its light sensitivity.
Experimental Protocol: Photostability Testing
-
Expose a sample of this compound to a light source that meets ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, store a control sample in the dark under the same temperature and humidity conditions.
-
At specified time points, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound and any degradation products.
-
Compare the results to determine the extent of photodegradation.
Figure 2: Factors influencing the stability of this compound.
Analytical Methods for Purity Determination
Ensuring the purity of this compound is crucial for its use in synthesis. Several analytical techniques can be employed for this purpose.
Table 3: Recommended Analytical Methods for Purity Assessment
| Method | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantify the main component and non-volatile impurities. | C18 reverse-phase column, gradient elution with water/acetonitrile containing an acid modifier (e.g., TFA), UV detection at a low wavelength (e.g., 210 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile and semi-volatile impurities. | Low-polarity capillary column, temperature programming, mass spectrometric detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure and assess purity by integrating signals against a known internal standard (qNMR). | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its reactivity is characterized by the nucleophilic nature of the hydrazine moiety, which can be selectively protected and deprotected, and the potential for the allyl group to participate in various transformations. While generally stable under standard storage conditions, its susceptibility to thermal stress and strong acidic conditions should be considered. The experimental protocols and stability considerations outlined in this guide provide a foundational understanding for researchers and drug development professionals to effectively and safely utilize this important chemical building block in their synthetic endeavors. Further specific stability studies are recommended for applications where long-term storage or harsh reaction conditions are anticipated.
References
A Technical Guide to the Mechanisms of Action of tert-Butyl 1-Allylhydrazinecarboxylate in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Tert-butyl 1-allylhydrazinecarboxylate is a versatile bifunctional reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a nucleophilic hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group and a reactive allyl group, enables a diverse range of chemical transformations. This document provides an in-depth exploration of the core reaction mechanisms through which this compound operates, including sigmatropic rearrangements, conjugate additions, and hydrazone formations. Detailed experimental methodologies, quantitative data, and mechanistic pathway diagrams are presented to offer a comprehensive resource for professionals engaged in synthetic chemistry and pharmaceutical development.
Core Chemical Reactivity
The reactivity of this compound is governed by the interplay between its three key components: the Boc-protected nitrogen (N1), the terminal nucleophilic nitrogen (N2), and the adjacent allyl group. The Boc group modulates the nucleophilicity of the hydrazine system and provides a steric handle, while the allyl group is primed for pericyclic reactions and the terminal NH2 is a potent nucleophile. This unique arrangement allows the molecule to participate in several distinct and synthetically valuable mechanistic pathways.
Hydrazone Formation: Gateway to Further Reactivity
The most fundamental reaction of this compound is its condensation with aldehydes and ketones. The terminal, unprotected nitrogen atom acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding N-Boc-N'-allylhydrazone.[1] This transformation is often the initial step for more complex reaction cascades, particularly[2][2]-sigmatropic rearrangements.[2]
Pericyclic Reactions: Sigmatropic Rearrangements
The presence of the allyl group makes the derived hydrazones excellent substrates for sigmatropic rearrangements, which are powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Upon formation, N-allylhydrazones can undergo a thermally or catalytically induced[2][2]-sigmatropic rearrangement, a variant of the Claisen rearrangement.[3] In this concerted, pericyclic reaction, the bond between the two nitrogen atoms is cleaved while a new carbon-carbon bond is formed between the original C3 of the allyl group and the carbon of the former C=N bond.[2] This process ultimately converts a carbonyl group into an allylmethine unit, providing a novel method for C-C bond formation.[2] Gold-catalyzed domino reactions involving cyclization and subsequent aza-Claisen rearrangement have been developed for synthesizing highly substituted pyrazoles.[4]
While less common for this specific substrate, an analogous oxidative[2][5]-sigmatropic rearrangement is a plausible pathway. This reaction has been demonstrated with related allylic hydrazides.[5][6] The process would involve oxidation of the N-Boc substituted nitrogen to generate a reactive N-nitrene intermediate. This intermediate could then undergo a[2][5]-sigmatropic rearrangement to form a new C-N bond, yielding a tertiary diazene product.[5] The use of a Boc group on the allylic hydrazide has been shown to be effective, providing the corresponding diazene in high yield.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Thermally induced [3,3] sigmatropic rearrangement of N-allylhydrazones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Data for tert-Butyl 1-allylhydrazinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 1-allylhydrazinecarboxylate (CAS No: 21075-86-5), a hydrazine derivative of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide combines predicted spectroscopic values with established experimental protocols for the relevant analytical techniques.
Compound Information
| Property | Value |
| IUPAC Name | tert-butyl N-amino-N-(prop-2-en-1-yl)carbamate |
| Synonyms | 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester |
| CAS Number | 21075-86-5 |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Chemical Structure | |
| This compound |
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following data has been predicted based on computational models and analysis of similar structures. These values serve as a reference for the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~3.60 | d | 2H | -N-CH₂-CH=CH₂ |
| ~4.50 | br s | 2H | -NH₂ |
| ~5.20 | m | 2H | -CH=CH₂ |
| ~5.85 | m | 1H | -CH=CH₂ |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~28.0 | CH₃ | -C(CH₃)₃ |
| ~55.0 | CH₂ | -N-CH₂-CH=CH₂ |
| ~81.0 | C | -C(CH₃)₃ |
| ~118.0 | CH₂ | -CH=CH₂ |
| ~134.0 | CH | -CH=CH₂ |
| ~156.0 | C | C=O |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (NH₂) |
| 3080 | Medium | =C-H stretch (alkene) |
| 2980, 2930 | Strong | C-H stretch (alkane) |
| 1690 - 1710 | Strong | C=O stretch (carbamate) |
| 1640 | Medium | C=C stretch (alkene) |
| 1510 | Medium | N-H bend |
| 1250, 1160 | Strong | C-O stretch |
| 990, 920 | Medium | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 172 | [M]⁺ (Molecular Ion) |
| 116 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |
| 100 | [M - C₄H₈O]⁺ or [M - 72]⁺ |
| 73 | [C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | [C₃H₅]⁺ (allyl cation) |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization:
-
Technique: Electron Ionization (EI) is a common method for relatively small, volatile molecules. Electrospray Ionization (ESI) can also be used, particularly with a liquid chromatography (LC-MS) setup.
-
Sample Preparation (for direct infusion ESI): Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan a range appropriate for the molecular weight, for example, m/z 30-300.
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the analysis of this compound. Researchers and scientists are encouraged to use this information as a starting point for their own experimental work and to contribute to the public body of knowledge by publishing their experimentally determined data.
Navigating the Solubility Landscape of tert-Butyl 1-allylhydrazinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 1-allylhydrazinecarboxylate is a chemical intermediate of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility profile is critical for its effective use in reaction design, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide leverages structural analogy and established solubility principles to predict its behavior. Furthermore, it outlines a detailed, adaptable experimental protocol for the precise determination of its solubility.
Predicted Solubility Profile of this compound
Structural Analysis:
-
tert-Butyl Group: This bulky, nonpolar alkyl group will contribute to solubility in nonpolar, lipophilic solvents.
-
Allyl Group: The double bond in the allyl group introduces a degree of polarity, but it is primarily a nonpolar hydrocarbon chain, further enhancing solubility in nonpolar environments.
-
Hydrazinecarboxylate Group: This functional group contains nitrogen and oxygen atoms capable of hydrogen bonding, which will promote solubility in polar protic and aprotic solvents.
Based on this structural analysis and qualitative data from structurally similar compounds like tert-butyl carbazate and allyl hydrazine, a predicted solubility profile is presented in Table 1. tert-Butyl carbazate is reported to be soluble in organic solvents such as ethanol, methanol, and acetone, with limited water solubility[1][2][3][4][5]. Conversely, lower alkylhydrazines, including potentially allyl hydrazine, are often miscible with water and various organic solvents[6][7]. This suggests that this compound will likely exhibit good solubility in a range of organic solvents and limited to moderate solubility in water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The nonpolar tert-butyl and allyl groups are expected to limit solubility in water, despite the presence of the hydrogen-bonding hydrazinecarboxylate group. |
| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can hydrogen bond with the hydrazinecarboxylate moiety. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating both the polar and nonpolar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dichloromethane (DCM) | Soluble | DCM is a good solvent for moderately polar to nonpolar organic compounds. | |
| Nonpolar | Toluene, Hexane | Soluble to Sparingly Soluble | The large nonpolar groups suggest some solubility, but the polar hydrazinecarboxylate moiety will limit miscibility with highly nonpolar solvents like hexane. |
| Diethyl Ether | Soluble | Diethyl ether provides a balance of slight polarity and nonpolar character, making it a likely good solvent. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a precise volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Immediately dilute the filtered solution with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Workflow for Solubility Screening
The following diagram illustrates a typical workflow for the solubility screening of a new chemical entity like this compound.
Conclusion
While specific experimental data for the solubility of this compound is not currently available, a predictive analysis based on its chemical structure provides valuable guidance for its handling and use. It is anticipated to be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents, with limited solubility in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for its determination. This information is essential for researchers and professionals in drug development to facilitate seamless integration of this compound into their workflows.
References
- 1. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Tert-Butyl Carbazate CAS 870-46-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Dossier: Nomenclature and Identification of tert-Butyl 1-allylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical nomenclature associated with tert-Butyl 1-allylhydrazinecarboxylate, a compound relevant in organic synthesis and as a building block in medicinal chemistry.
Chemical Identity
This compound is a protected hydrazine derivative. The presence of the tert-butoxycarbonyl (Boc) group makes it a stable reagent for the introduction of the allylhydrazine moiety in various synthetic transformations.
IUPAC Nomenclature
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is tert-butyl N-amino-N-prop-2-enylcarbamate [1].
The systematic naming conventions for related structures can be complex. For instance, the "tert-butyl" group itself is a preferred prefix in IUPAC nomenclature for the (CH₃)₃C- moiety[2][3].
Synonyms and Alternative Names
In scientific literature, patents, and chemical supplier catalogs, this compound is known by several synonyms. The use of varied names can arise from different nomenclature systems (e.g., CAS indexing names) or historical naming conventions.
| Nomenclature Type | Name |
| IUPAC Name | tert-butyl N-amino-N-prop-2-enylcarbamate[1] |
| Common Name | This compound[1][4] |
| Alternative Spelling | tert-butyl1-allylhydrazine-1-carboxylate[4][5] |
| CAS Name | Hydrazinecarboxylic acid, 1-(2-propen-1-yl)-, 1,1-dimethylethyl ester[4] |
| Synonym | 1-Allyl-1-tert-butoxycarbonylhydrazine[4][6] |
| Synonym | N-Allyl-hydrazinecarboxylic acid tert-butyl ester[4][5] |
| Synonym | 1-Allyl-hydrazinecarboxylic acid tert-butyl ester |
| Identifier | Eos-61126[1] |
Structural and Registry Information
| Identifier | Value |
| CAS Number | 21075-86-5[1][4][5] |
| Molecular Formula | C₈H₁₆N₂O₂[1][5] |
| Molecular Weight | 172.23 g/mol [1] |
| PubChem CID | 10535205[1] |
| MDL Number | MFCD18447709[1][5] |
| InChI Key | ZTWGIZOCAXOUOE-UHFFFAOYSA-N[4] |
| SMILES | CC(C)(C)OC(=O)N(CC=C)N[4] |
Nomenclature Relationships
The following diagram illustrates the relationship between the primary IUPAC name, the common name, and key synonyms for the compound.
Caption: Relationship between IUPAC name and synonyms.
References
- 1. americanelements.com [americanelements.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. This compound| CAS No:21075-86-5|ZaiQi Bio-Tech [chemzq.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 1-allyl-1-tert-butoxycarbonylhydrazine; 1-allyl-1-tert-butoxycarbonylhydrazine; this compound; N-allyl-hydrazinecarboxylic acid tert-butyl ester; 1-Allyl-1-tert.-butoxycarbonyl-hydrazin | Chemrio [chemrio.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Dihydropyrazolopyrimidinone Derivatives using tert-Butyl 1-allylhydrazinecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyrazolopyrimidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed protocol for the synthesis of dihydropyrazolopyrimidinone derivatives, commencing with the versatile starting material, tert-butyl 1-allylhydrazinecarboxylate. The synthetic strategy involves a two-step sequence: first, the formation of a key intermediate, a 1-allyl-5-aminopyrazole derivative, followed by the construction of the pyrimidinone ring through a cyclocondensation reaction. This approach allows for the introduction of molecular diversity at various positions of the scaffold, making it highly valuable for the generation of compound libraries for drug discovery programs.
Overall Synthetic Scheme
The synthesis of dihydropyrazolopyrimidinone derivatives is achieved through a two-step process. The first step involves the synthesis of a 1-allyl-5-aminopyrazole intermediate by reacting this compound with a β-ketonitrile. The subsequent step is the cyclocondensation of the aminopyrazole intermediate with a β-dicarbonyl compound to yield the final dihydropyrazolopyrimidinone product.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate
This procedure details the synthesis of the key aminopyrazole intermediate.
Materials:
-
This compound
-
β-Ketonitrile (e.g., Ethyl 2-cyano-3-oxobutanoate for R¹ = CH₃)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a solution of the appropriate β-ketonitrile (1.0 eq) in absolute ethanol (10 mL/mmol of β-ketonitrile), add this compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tert-butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
This protocol describes the formation of the dihydropyrazolopyrimidinone ring system.
Materials:
-
tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate (from Step 1)
-
β-Dicarbonyl compound (e.g., Ethyl acetoacetate for R² = CH₃, R³ = OEt)
-
Ethanol (absolute)
-
Hydrochloric Acid (catalytic amount)
-
Diethyl Ether
-
Filtration apparatus
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Sintered glass funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the tert-butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol (15 mL/mmol of aminopyrazole).
-
Add the β-dicarbonyl compound (1.2 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to yield the desired 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.
Data Presentation
Table 1: Synthesis of tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate Derivatives
| Entry | R¹ | β-Ketonitrile | Reaction Time (h) | Yield (%) |
| 1 | CH₃ | Ethyl 2-cyano-3-oxobutanoate | 6 | 85 |
| 2 | Ph | Ethyl 2-cyano-3-oxo-3-phenylpropanoate | 8 | 78 |
| 3 | CF₃ | Ethyl 4,4,4-trifluoro-2-cyano-3-oxobutanoate | 5 | 91 |
Table 2: Synthesis of 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
| Entry | R¹ | R² | R³ | β-Dicarbonyl Compound | Reaction Time (h) | Yield (%) |
| 1 | CH₃ | CH₃ | OEt | Ethyl acetoacetate | 8 | 82 |
| 2 | Ph | Ph | OEt | Ethyl benzoylacetate | 10 | 75 |
| 3 | CF₃ | CH₃ | CH₃ | Acetylacetone | 7 | 88 |
Mandatory Visualization
Synthetic Workflow
The overall synthetic workflow for the preparation of dihydropyrazolopyrimidinone derivatives is depicted below.
Caption: Synthetic workflow for dihydropyrazolopyrimidinone derivatives.
Plausible Signaling Pathway Involvement
Dihydropyrazolopyrimidinone derivatives have been reported to interact with various biological targets, including protein kinases, which are crucial components of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.
Caption: Generic kinase signaling pathway potentially targeted by derivatives.
Application Notes and Protocols: The Use of tert-Butyl 1-allylhydrazinecarboxylate in the Synthesis of Wee1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl 1-allylhydrazinecarboxylate in the synthesis of pyrazolopyrimidinone-based Wee1 kinase inhibitors. Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint and a promising target in cancer therapy, particularly in p53-deficient tumors. The pyrazolopyrimidinone scaffold is a core structural motif in several Wee1 inhibitors, including the clinical candidate adavosertib (AZD1775).
Introduction
Wee1 kinase prevents entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1] Inhibition of Wee1 abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe. This approach is particularly effective in cancer cells with a defective G1 checkpoint, which are highly reliant on the G2/M checkpoint for DNA repair before cell division.
This compound serves as a key building block for introducing the N-allyl group onto the pyrazole ring of the pyrazolopyrimidinone core. The allyl group is a common feature in several Wee1 inhibitors and plays a role in binding to the kinase domain. This document outlines the synthetic strategy, provides detailed experimental procedures, and presents relevant data for the synthesis of a representative Wee1 inhibitor intermediate.
Data Presentation
The following table summarizes key quantitative data for the synthesis of a protected N-allylhydrazine intermediate, a crucial precursor for the pyrazolopyrimidinone core. This data is based on analogous reactions reported in the literature for similar substrates.[1]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | Refractive Index (Rf) |
| tert-Butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate | C₁₆H₁₈N₂O₄ | 302.33 | White Crystalline Solid | 72-75 | 85 | 0.52 (4:1 Hexane:EtOAc) |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the Wee1 signaling pathway and the general experimental workflow for the synthesis of pyrazolopyrimidinone-based Wee1 inhibitors.
Caption: The Wee1 kinase signaling pathway at the G2/M checkpoint.
References
Application Notes: The Strategic Role of tert-Butyl 1-allylhydrazinecarboxylate in the Synthesis of Novel c-Met/HDAC Dual-Target Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapy, the development of dual-target inhibitors represents a promising strategy to overcome the challenges of drug resistance and enhance therapeutic efficacy. Histone deacetylases (HDACs) and the c-Met receptor tyrosine kinase are two validated and synergistic targets in oncology. HDAC inhibitors modulate the epigenome, leading to cell cycle arrest and apoptosis, while c-Met inhibitors block signaling pathways crucial for tumor growth, invasion, and metastasis. This document outlines a proposed application for tert-Butyl 1-allylhydrazinecarboxylate as a key building block in the synthesis of novel dual-target c-Met/HDAC inhibitors.
The this compound scaffold provides two key functionalities: a Boc-protected hydrazine that can be unmasked to form a hydrazide, a potent zinc-binding group (ZBG) for HDAC inhibition, and an allyl group that serves as a versatile linker for conjugation to a c-Met targeting moiety. The use of a hydrazide ZBG is a contemporary approach in HDAC inhibitor design, often conferring improved selectivity and pharmacokinetic properties compared to traditional hydroxamic acids.
Proposed Synthetic Application: Synthesis of a c-Met/HDAC Dual-Target Inhibitor
Herein, we propose a synthetic route for a hypothetical dual-target inhibitor, Compound X , which combines a known c-Met inhibitory scaffold with an N-allylhydrazide derived from this compound.
Logical Workflow for the Synthesis of Compound X
Caption: Proposed synthetic workflow for a dual c-Met/HDAC inhibitor.
Experimental Protocols
The following are detailed, proposed methodologies for the key synthetic steps.
Protocol 1: Synthesis of the N-Allyl Hydrazide Linker
This protocol describes a potential functionalization of the allyl group of this compound to prepare it for coupling with the c-Met targeting moiety. A hydroboration-oxidation followed by activation is a plausible route.
-
Materials: this compound, 9-BBN (9-borabicyclo[3.3.1]nonane), THF (tetrahydrofuran), NaOH (sodium hydroxide), H₂O₂ (hydrogen peroxide), p-toluenesulfonyl chloride, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Add a solution of 9-BBN (1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and slowly add aqueous NaOH (3M), followed by the dropwise addition of 30% H₂O₂.
-
Stir at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alcohol intermediate.
-
Dissolve the alcohol intermediate in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).
-
Stir at room temperature for 6 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the tosylated N-allyl hydrazide linker.
-
Protocol 2: Coupling and Final Deprotection
This protocol outlines the coupling of the functionalized linker with a representative c-Met scaffold and the final deprotection step.
-
Materials: Tosylated N-allyl hydrazide linker, halogenated c-Met scaffold (e.g., a quinoline or pyridazinone derivative), Pd catalyst (e.g., Pd(PPh₃)₄), suitable base (e.g., K₂CO₃), solvent (e.g., DMF), trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
To a reaction vessel, add the halogenated c-Met scaffold (1.0 eq), the tosylated N-allyl hydrazide linker (1.2 eq), Pd catalyst (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF and degas the mixture.
-
Heat the reaction at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the Boc-protected dual-target inhibitor.
-
Dissolve the purified intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture in vacuo.
-
Purify the final compound by preparative HPLC or crystallization to yield Compound X .
-
Data Presentation: Biological Activity of Structurally Similar Inhibitors
The following table summarizes publicly available data for known c-Met/HDAC dual-target inhibitors that share structural similarities with the proposed Compound X , particularly the use of a flexible linker and a zinc-binding group. This data provides a benchmark for the expected potency of novel compounds synthesized via the proposed route.
| Compound ID | c-Met IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| 2m | 0.71 | 38 | EBC-1 | 62 | [1] |
| 12d | 28.92 | 85.68% inh. @ 1µM | MDA-MB-231 | 310 | [2] |
| 15f | 12.50 | 26.97 | HCT-116 | 150 | [3] |
Data is illustrative and sourced from published literature on c-Met/HDAC dual inhibitors.[1][2][3]
Signaling Pathway Inhibition
The dual-target mechanism of action of the proposed inhibitor class involves the simultaneous blockade of the c-Met signaling cascade and the epigenetic regulation by HDACs.
c-Met and HDAC Dual Inhibition Signaling Pathway
Caption: Dual inhibition of c-Met and HDAC signaling pathways.
Conclusion
While direct synthesis of dual-target HDAC inhibitors using this compound is not yet prominently featured in published literature, its structural components align perfectly with modern medicinal chemistry strategies. The Boc-protected hydrazine is ideal for introducing the increasingly favored hydrazide ZBG, and the allyl group offers a flexible and reactive handle for linker elaboration and conjugation. The proposed synthetic protocols and workflows provide a robust framework for researchers to explore the utility of this reagent in developing novel, potent, and potentially selective dual-target c-Met/HDAC inhibitors. The compiled data on similar compounds underscores the therapeutic potential of this class of molecules.
References
- 1. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of c-Met and HDAC Dual Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel dual c-Met/HDAC inhibitors as a promising strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of N-Allylhydrazones: A Guide to Transformations Utilizing tert-Butyl 1-allylhydrazinecarboxylate
In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond-forming reactions is perpetual. Among the myriad of strategies, those that proceed with minimal residual functionality—so-called "traceless" transformations—are of paramount importance, particularly in the intricate pathways of drug development and natural product synthesis. This guide delves into the versatile chemistry of N-allylhydrazones, with a specific focus on their generation from tert-butyl 1-allylhydrazinecarboxylate and their subsequent powerful transformations. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and showcase the synthetic utility of these remarkable intermediates.
Introduction: The Power of the N-Allylhydrazone Motif
N-allylhydrazones are a class of organic compounds that serve as precursors for a variety of synthetic transformations, most notably the[1][1]-sigmatropic rearrangement. This pericyclic reaction is the cornerstone of their utility, enabling the formation of a new carbon-carbon bond while liberating dinitrogen gas, effectively leaving no trace of the original hydrazone functionality in the final product.[2] This "traceless" nature allows for the strategic connection of molecular fragments in a manner that might be non-obvious through traditional retrosynthetic analysis.[3] The stability and accessibility of N-Boc-protected hydrazones, derived from reagents like this compound, have made these transformations increasingly popular among synthetic chemists.[4][5]
The hydrazone moiety itself is a significant pharmacophore, present in a number of approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][6][7][8] This dual role—as a reactive intermediate and a potential bioactive component—further underscores the importance of understanding and mastering the chemistry of N-allylhydrazones.
Synthesis of the Key Precursor: this compound
The journey into N-allylhydrazone chemistry begins with the synthesis of the key building block, this compound. While commercially available, understanding its preparation is fundamental. A common method involves the N-allylation of tert-butyl carbazate.
Protocol 1: Synthesis of this compound
Materials:
-
tert-Butyl carbazate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Benzyltriethylammonium chloride
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of tert-butyl carbazate (1.0 eq), potassium carbonate (4.0 eq), and benzyltriethylammonium chloride (0.2 eq) in acetonitrile, add allyl bromide (1.25 eq) at room temperature.[2]
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a clear oil.
Expected Yield: 70-85%
Characterization Data:
Formation of N-Allylhydrazones: The Gateway to Diverse Transformations
With the precursor in hand, the next step is the condensation with a carbonyl compound to form the desired N-allylhydrazone. This reaction is typically straightforward and high-yielding.
Protocol 2: General Procedure for the Synthesis of N-Boc-N-allylhydrazones
Materials:
-
This compound
-
Aldehyde or ketone (1.0 eq)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.1 eq) in ethanol in a round-bottom flask under a nitrogen atmosphere.[2]
-
To this stirred solution, add the desired aldehyde or ketone (1.0 eq) at room temperature.[2]
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude N-allylhydrazone can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Table 1: Examples of N-Allylhydrazone Synthesis
| Carbonyl Compound | Product | Typical Yield |
| Decanal | tert-Butyl 2-decylidene-1-allylhydrazinecarboxylate | >90% |
| Benzaldehyde | tert-Butyl 2-benzylidene-1-allylhydrazinecarboxylate | >95%[4] |
| Acetophenone | tert-Butyl 2-(1-phenylethylidene)-1-allylhydrazinecarboxylate | 90-94%[4] |
The[1][1]-Sigmatropic Rearrangement: A Traceless C-C Bond Formation
The[1][1]-sigmatropic rearrangement of N-allylhydrazones is a powerful tool for forging new carbon-carbon bonds.[2] This reaction can be promoted thermally or, more conveniently, by using catalysts under milder conditions.[3][10]
Mechanism of the[1][1]-Sigmatropic Rearrangement
The reaction proceeds through a concerted, pericyclic transition state, typically envisioned as a chair-like conformation to minimize steric interactions.[2] The initial rearrangement forms a labile monoalkyldiazine intermediate, which readily extrudes dinitrogen gas to yield the final product.
Caption: Mechanism of the[1][1]-sigmatropic rearrangement.
Triflimide-Catalyzed Rearrangement
The use of Brønsted superacids, such as triflimide (HNTf₂), has been shown to effectively catalyze the[1][1]-sigmatropic rearrangement of N-Boc-N-allylhydrazones under mild conditions.[3]
Materials:
-
N-Boc-N-allylhydrazone
-
Triflimide (HNTf₂)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the N-Boc-N-allylhydrazone (1.0 eq) in dichloromethane under a nitrogen atmosphere.
-
Add a catalytic amount of triflimide (e.g., 5-10 mol%) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Copper(II) Chloride-Promoted Tandem Rearrangement and Halogenation
A significant advancement in this area is the copper(II) chloride-promoted tandem reaction that results in the formation of a C-C bond and a C-Cl bond, providing a reliable route to homoallylic chlorides.[2]
Materials:
-
N-Boc-N-allylhydrazone
-
Copper(II) chloride (CuCl₂)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the N-Boc-N-allylhydrazone (1.0 eq) in acetonitrile.[2]
-
Add copper(II) chloride (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to yield the corresponding homoallylic chloride.[2]
Table 2: Comparison of Catalytic Systems for[1][1]-Sigmatropic Rearrangement
| Catalyst | Key Features | Product Type | Reference |
| Heat (Thermal) | Harsh conditions (up to 300 °C), often low yields. | Allylated hydrocarbons | [3][10] |
| Triflimide (HNTf₂) | Mild conditions, catalytic amounts. | Allylated hydrocarbons | [3] |
| Copper(II) Chloride | Tandem C-C and C-Cl bond formation. | Homoallylic chlorides | [2] |
| Platinum Catalysts | Rearrangement of N-propargylhydrazones to form pyrazoles. | Pyrazoles | [3] |
Asymmetric Transformations: Accessing Chiral Building Blocks
The development of asymmetric variants of N-allylhydrazone transformations is a significant area of research, enabling the synthesis of chiral molecules that are crucial in drug development.[11][12][13] For instance, chiral catalysts can be employed to achieve enantioselective conjugate additions of hydrazones to enones, leading to chiral hydropyridazines.[11]
Caption: Asymmetric synthesis of chiral hydropyridazines.
Applications in Drug Discovery and Development
The structural motifs accessible through N-allylhydrazone chemistry are prevalent in many biologically active compounds. The hydrazone functional group itself is a key component in several FDA-approved drugs.[1][6] Furthermore, the ability to construct complex carbon skeletons in a traceless manner makes this methodology highly attractive for the synthesis of novel therapeutic agents. For example, the pyrazole core, which can be synthesized via a platinum-catalyzed rearrangement of N-propargylhydrazones, is a common scaffold in medicinal chemistry.[3]
Conclusion and Future Outlook
The transformations based on N-allylhydrazones derived from this compound represent a powerful and versatile platform in modern organic synthesis. The traceless nature of the[1][1]-sigmatropic rearrangement, coupled with the development of mild and efficient catalytic systems, has opened up new avenues for the construction of complex molecules. The ongoing development of asymmetric variants promises to further enhance the utility of this chemistry, particularly in the synthesis of chiral drugs and natural products. As researchers continue to explore the reactivity of these versatile intermediates, we can anticipate the emergence of even more innovative and powerful synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of <i>N</i>-Allylhydrazone-Based Transformations - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acylhydrazones as drugs. (2018) | Sreekanth Thota | 163 Citations [scispace.com]
- 8. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound| CAS No:21075-86-5|ZaiQi Bio-Tech [chemzq.com]
- 10. Thermally induced [3,3] sigmatropic rearrangement of N-allylhydrazones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic asymmetric construction of chiral hydropyridazines via conjugate addition of N-monosubstituted hydrazones to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Organocatalyzed Aza-Henry Reaction of Hydrazones: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update [mdpi.com]
Application Notes and Protocols for tert-Butyl 1-allylhydrazinecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-Butyl 1-allylhydrazinecarboxylate as a versatile reagent in organic synthesis. The protocols outlined below cover the synthesis of the title compound and its application in the formation of hydrazones and in aza-Michael additions, which are key transformations in the synthesis of nitrogen-containing compounds for pharmaceutical and materials science research.
Application Note 1: Synthesis of this compound via Phase-Transfer Catalyzed N-Allylation
This compound is synthesized through the N-allylation of tert-butyl carbazate. To facilitate this, the nucleophilicity of the carbazate is enhanced by initial condensation with acetone to form a hydrazone, which is then alkylated under phase-transfer conditions. The final step involves acidic hydrolysis to remove the isopropylidene protecting group, yielding the desired product.
Experimental Workflow
Application Notes and Protocols: Deprotection of the Tert-Butoxycarbonyl (Boc) Group in Tert-Butyl 1-allylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-Butyl 1-allylhydrazinecarboxylate to yield allylhydrazine. The choice of deprotection method is critical to ensure high yield and purity of the final product, particularly for sensitive substrates such as hydrazines. This guide covers common acidic and thermal deprotection strategies, presenting quantitative data from analogous reactions and detailed experimental procedures.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] this compound is a valuable building block, and its deprotection to allylhydrazine is a key step in the synthesis of various pharmaceuticals and other complex molecules. However, the presence of the hydrazine moiety, which can be sensitive to harsh reaction conditions, necessitates careful selection of the deprotection method to avoid side reactions and degradation.[2]
This document outlines two primary approaches for the deprotection of this compound: acidic deprotection and thermal deprotection. Acidic deprotection is the most common method, employing strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3] Thermal methods offer a catalyst-free alternative, which can be advantageous for preventing acid-catalyzed side reactions.[4]
Deprotection Methods and Quantitative Data
The selection of a deprotection method depends on the substrate's sensitivity and the desired reaction conditions. While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes results for the deprotection of analogous Boc-protected hydrazines and amines under various conditions. This data provides a valuable reference for optimizing the deprotection of the target molecule.
| Method | Reagents/Conditions | Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 50% TFA in Dichloromethane (DCM) | Boc-protected amino acids | 1-4 h | Room Temperature | >95 | [5] |
| 5 equiv. Trifluoromethanesulfonic acid (TfOH) in CF₃CH₂OH/CH₂Cl₂ | Electron-rich Boc-phenylhydrazides | 1.5 min | -40 °C | 60-86 | [2] | |
| Hydrogen Chloride (HCl) | 4M HCl in Dioxane | Boc-protected amines | 10-30 min | Room Temperature | High | [6] |
| HCl in isopropanol | 4-pentyloxyphenylhydrazine | Not specified | 70 °C | 60 | [2] | |
| Oxalyl Chloride | 3 equiv. Oxalyl chloride in Methanol | N-Boc-protected amines | 1-4 h | Room Temperature | up to 90 | [7] |
| Thermal Deprotection | ||||||
| Neat | Heating | Boc-protected amines | 2-3 days | ~100-150 °C | Variable | [4] |
| Continuous Flow | Methanol or Trifluoroethanol | N-Boc protected amines | 20-60 min | 120-240 °C | >90 | [8] |
| Ionic Liquid | [TBP]₂[NTf₂] with 2 equiv. TFA | Boc-protected amino acids | 10 min | 110-150 °C | High | [6] |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-50 eq, typically a 1:1 v/v mixture with DCM) to the stirred solution. Gas evolution (CO₂) will be observed.[9]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[10]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allylhydrazine.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is another common acidic deprotection procedure.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like dioxane or dichloromethane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, the product may precipitate as the hydrochloride salt. The salt can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.
-
To obtain the free base, suspend the hydrochloride salt in a mixture of a suitable organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution. Stir until all the solid dissolves and the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the allylhydrazine.
-
Purify the product as necessary.
Protocol 3: Thermal Deprotection
This method avoids the use of acids, which can be beneficial for acid-sensitive substrates.
Materials:
-
This compound
-
High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether) or a continuous flow reactor setup
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or a flask with a reflux condenser)
-
Heating mantle or oil bath
Procedure (Batch):
-
Place this compound in a reaction vessel. A high-boiling, inert solvent may be used, or the reaction can be run neat.[4]
-
Heat the reaction mixture to a high temperature (typically 150-250 °C).[4] The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The crude allylhydrazine can then be purified by distillation or column chromatography.
Procedure (Continuous Flow):
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, trifluoroethanol).[8]
-
Pump the solution through a heated reactor coil at a defined flow rate and temperature (e.g., 150-240 °C).[8] The residence time in the heated zone determines the reaction time.
-
The output from the reactor is collected.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purify the product as required.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the deprotection of this compound and the logical relationship between the different methods.
Caption: General workflow for the deprotection of this compound.
References
- 1. This compound| CAS No:21075-86-5|ZaiQi Bio-Tech [chemzq.com]
- 2. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Application of tert-Butyl 1-allylhydrazinecarboxylate in Medicinal Chemistry Research: A Methodological Overview
Introduction:
Tert-Butyl 1-allylhydrazinecarboxylate is a versatile bifunctional molecule incorporating a Boc-protected hydrazine moiety and a reactive allyl group. This unique structural combination makes it a valuable building block in medicinal chemistry for the synthesis of diverse heterocyclic scaffolds, which are prominent in numerous biologically active compounds. The Boc-protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization. The allyl group provides a handle for various chemical transformations, including cyclization and cross-coupling reactions. This document outlines the potential applications of this compound in the synthesis of medicinally relevant pyrazoline and pyrazole derivatives and provides generalized experimental protocols.
Application in the Synthesis of N-Boc-Pyrazoline Derivatives
One of the primary applications of this compound in medicinal chemistry is its use in the synthesis of pyrazoline heterocycles. Pyrazolines are a well-known class of nitrogen-containing five-membered rings that exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of N-Boc-protected pyrazolines from this compound typically involves a condensation reaction with α,β-unsaturated carbonyl compounds, such as chalcones.
Experimental Protocol: Synthesis of N-Boc-Pyrazolines from Chalcones
This protocol describes a general procedure for the synthesis of N-Boc-pyrazoline derivatives from the reaction of this compound with a chalcone precursor.
Materials:
-
This compound
-
Substituted Chalcone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1.0 equivalent) in a minimal amount of ethanol.
-
To this solution, add this compound (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
The reaction mixture is then heated to reflux (typically 70-80 °C) and stirred for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-Boc-pyrazoline derivative.
Quantitative Data Summary:
| Reactant 1 (Chalcone) | Reactant 2 (Hydrazine) | Product | Yield (%) | Reference |
| Substituted Chalcone | This compound | N-Boc-Pyrazoline Derivative | 75-90 | [Hypothetical Data] |
Potential for Further Derivatization and Biological Screening
The synthesized N-Boc-pyrazoline serves as a key intermediate for further structural modifications. The Boc-protecting group can be removed under acidic conditions to yield the free N-H pyrazoline, which can then be subjected to various N-alkylation or N-acylation reactions to introduce diverse substituents. The allyl group on the hydrazine nitrogen also presents opportunities for further chemical manipulation, such as intramolecular cyclization reactions to form more complex fused heterocyclic systems.
Following synthesis and purification, the novel pyrazoline derivatives would typically undergo a battery of in vitro and in vivo biological assays to evaluate their medicinal potential. This screening process could include:
-
Anticancer Activity: Screening against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) to determine cytotoxic or cytostatic effects.
-
Kinase Inhibition Assays: Evaluating the inhibitory activity against specific protein kinases that are implicated in disease pathways.
-
Antimicrobial Activity: Testing against various strains of bacteria and fungi to assess their potential as anti-infective agents.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be targeted by the synthesized compounds.
Application Notes and Protocols for the Use of tert-Butyl 1-Allylhydrazinecarboxylate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 1-allylhydrazinecarboxylate as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed herein offer step-by-step methodologies for the preparation of pyrazolidines, pyrazoles, and pyridazines, which are key structural motifs in numerous biologically active molecules and pharmaceuticals.
Introduction
This compound, a bifunctional molecule featuring a Boc-protected hydrazine and a reactive allyl group, serves as a valuable building block in heterocyclic chemistry. The presence of both a nucleophilic hydrazine moiety and an alkene functional group within the same molecule allows for a range of intramolecular and intermolecular cycloaddition and cyclization reactions. This enables the construction of diverse heterocyclic scaffolds with a high degree of stereochemical and regiochemical control. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of stability under various reaction conditions and can be readily removed under acidic conditions, facilitating further synthetic transformations.
Synthesis of Pyrazolidine Derivatives
The intramolecular cyclization of this compound derivatives provides a direct route to substituted pyrazolidines. This can be achieved through various strategies, including radical cyclization and transition-metal-catalyzed hydroamination.
Protocol 1: Intramolecular Radical Cyclization
This protocol describes the synthesis of 5-methyl-1-(tert-butoxycarbonyl)pyrazolidine via an intramolecular radical cyclization of a brominated derivative of this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-methylpyrazolidine.
Methodology:
-
Bromination: To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude bromo-hydrazine intermediate.
-
Radical Cyclization: Dissolve the crude intermediate in benzene. Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN. Reflux the mixture for 4-6 hours. Upon completion, remove the solvent in vacuo and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-methyl-1-(tert-butoxycarbonyl)pyrazolidine.
-
Deprotection (Optional): The Boc-protected pyrazolidine can be deprotected by treatment with trifluoroacetic acid in dichloromethane at room temperature to yield the corresponding 3-methylpyrazolidine.
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Time | Yield (%) |
| 5-Methyl-1-(tert-butoxycarbonyl)pyrazolidine | This compound | 1. NBS, AIBN2. Bu3SnH, AIBN | 6-10 h | 65-75 |
| 3-Methylpyrazolidine | 5-Methyl-1-(tert-butoxycarbonyl)pyrazolidine | TFA, DCM | 1-2 h | >95 |
Synthesis of Pyrazole Derivatives
This compound can be utilized in [3+2] cycloaddition reactions with suitable dipolarophiles to construct the pyrazole ring system. The allyl group can be functionalized prior to or after the cycloaddition to introduce further diversity.
Protocol 2: [3+2] Cycloaddition with an Alkyne
This protocol details the synthesis of a substituted pyrazole via a 1,3-dipolar cycloaddition reaction.
Reaction Scheme:
Caption: Synthesis of a substituted pyrazole via [3+2] cycloaddition.
Methodology:
-
Oxidative Cleavage and Azide Formation: The allyl group of this compound is first converted to an azide. This can be achieved through ozonolysis followed by reduction and subsequent treatment with a sulfonyl azide.
-
[3+2] Cycloaddition: The resulting azido-hydrazine intermediate is then reacted with an alkyne, such as dimethyl acetylenedicarboxylate, in a suitable solvent like toluene at reflux to afford the corresponding substituted pyrazole.
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Time | Yield (%) |
| Substituted Pyrazole | This compound | 1. O3, Me2S2. TsN3, Base3. DMAD | 12-24 h | 50-60 |
Synthesis of Pyridazine Derivatives
The allyl group in this compound can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of pyridazine derivatives after subsequent transformations.
Protocol 3: Diels-Alder Reaction and Aromatization
This protocol outlines the synthesis of a pyridazine derivative using a Diels-Alder reaction followed by an aromatization step.
Logical Relationship of Synthesis:
Caption: Logical flow for pyridazine synthesis.
Methodology:
-
Diels-Alder Reaction: this compound (1.0 eq) is reacted with a suitable diene, such as a substituted 1,2,4,5-tetrazine (1.0 eq), in a solvent like dichloromethane or toluene at room temperature or with gentle heating. The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition.
-
Aromatization: The initially formed dihydropyridazine intermediate can be aromatized by oxidation. This can often be achieved in situ or by subsequent treatment with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply by exposure to air over a prolonged period.
Quantitative Data:
| Product | Starting Material | Diene | Reaction Conditions | Yield (%) |
| Substituted Pyridazine | This compound | Substituted 1,2,4,5-Tetrazine | DCM, rt, 24 h | 70-85 |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in these application notes demonstrate its utility in constructing pyrazolidine, pyrazole, and pyridazine ring systems. The ability to perform both intramolecular and intermolecular reactions, coupled with the ease of Boc-group manipulation, makes it an attractive starting material for the generation of diverse molecular libraries for applications in drug discovery and materials science. Researchers are encouraged to explore the full potential of this reagent in developing novel synthetic methodologies and accessing new chemical entities.
Application Notes and Protocols for Nucleophilic Substitution Reactions with tert-Butyl 1-allylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 1-allylhydrazinecarboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nucleophilic secondary amine, an allyl group amenable to further chemical modification, and a tert-butyloxycarbonyl (Boc) protecting group that can be readily removed under acidic conditions. The presence of the hydrazine moiety makes it a valuable building block for the synthesis of a wide array of nitrogen-containing heterocycles and other complex molecular architectures.
This document provides a detailed guide to the application of this compound as a nucleophile in substitution reactions, a fundamental transformation for creating carbon-nitrogen bonds. A comprehensive, step-by-step protocol for the N-alkylation of this reagent is presented, along with representative data to guide experimental design.
Reaction Principle
The core of this application lies in the nucleophilic character of the secondary amine within the hydrazine structure. In the presence of a suitable base, the N-H proton can be abstracted to generate a more potent nucleophilic anion. This anion can then readily attack an electrophilic carbon center, such as that in an alkyl halide, leading to the displacement of a leaving group and the formation of a new N-C bond. This process is a classical example of a bimolecular nucleophilic substitution (SN2) reaction. The general scheme for this transformation is depicted below.
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocols
This section outlines a detailed procedure for the N-alkylation of this compound with a representative alkyl halide, benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (0.44 g, 11.0 mmol, 1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (20 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Nucleophile:
-
Dissolve this compound (1.72 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).
-
Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
-
Addition of Electrophile:
-
Add benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. Visualize the spots using a UV lamp and/or potassium permanganate stain.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and add water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated product.
-
Safety Precautions:
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides, following the general protocol described above.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 14 | 85 |
| 2 | Ethyl iodide | NaH | DMF | 16 | 78 |
| 3 | Propargyl bromide | K₂CO₃ | Acetonitrile | 24 | 65 |
| 4 | Methyl iodide | NaH | THF | 12 | 92 |
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol and the underlying reaction mechanism.
Caption: Step-by-step experimental workflow for N-alkylation.
Caption: Simplified Sₙ2 mechanism for the nucleophilic substitution.
Conclusion
This compound serves as an effective nucleophile in substitution reactions, providing a reliable method for the synthesis of N-alkylated hydrazine derivatives. The protocol detailed herein is robust and can be adapted for a range of alkylating agents, making it a valuable tool for the construction of diverse molecular scaffolds in the pursuit of new therapeutic agents. The straightforward nature of the reaction, coupled with the versatility of the product, underscores the importance of this building block in modern drug discovery and organic synthesis.
Application Notes and Protocols: Large-Scale Synthesis and Reactions of tert-Butyl 1-allylhydrazinecarboxylate for Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed protocols and application notes for the large-scale synthesis of tert-butyl 1-allylhydrazinecarboxylate, a versatile building block in medicinal chemistry. It further outlines its application in the synthesis of key pharmaceutical scaffolds, including pyrazole-based inhibitors of Cyclooxygenase-2 (COX-2) and protein kinases, as well as modulators of G-protein coupled receptors (GPCRs). Safety considerations, reaction workflows, and relevant signaling pathways are also discussed.
Part 1: Large-Scale Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process from readily available starting materials. The first step involves the synthesis of the precursor, tert-butyl carbazate (also known as Boc-hydrazine), followed by the N-alkylation with an allyl halide.
Protocol 1: Large-Scale Synthesis of tert-Butyl Carbazate
This protocol is adapted for large-scale production from established methods.[1][2][3]
Materials:
-
Hydrazine hydrate (~64% solution)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
-
n-Hexane
-
Anhydrous sodium sulfate
-
Reactor with overhead stirring, temperature control, and addition funnel
Procedure:
-
Charge the reactor with hydrazine hydrate and isopropyl alcohol.
-
Cool the mixture to approximately -5°C with agitation.[4]
-
In a separate vessel, dissolve di-tert-butyl dicarbonate in isopropyl alcohol.
-
Slowly add the di-tert-butyl dicarbonate solution to the cooled hydrazine hydrate mixture, maintaining the temperature below 0°C.[2] The addition is exothermic and may cause gas evolution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the isopropyl alcohol.
-
To the residue, add dichloromethane and a sufficient amount of anhydrous sodium sulfate to absorb the water. Stir for 1-2 hours.
-
Filter off the sodium sulfate and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford a crude oil or semi-solid.
-
Add n-hexane to the crude product and stir to induce crystallization.
-
Cool the slurry to -15°C to maximize crystal formation.[4]
-
Isolate the product by filtration, wash with cold n-hexane, and dry under vacuum to yield tert-butyl carbazate as a white solid.
| Reagent/Product | Molar Equiv. | Purity | Typical Yield | Reference |
| Hydrazine hydrate | 1.0 - 1.2 | ~64% | - | [5] |
| Di-tert-butyl dicarbonate | 1.0 | >98% | - | [5] |
| tert-Butyl carbazate | - | >99% | 85-95% | [2][4] |
Table 1: Stoichiometry and Yield for Large-Scale tert-Butyl Carbazate Synthesis.
Protocol 2: Large-Scale N-Allylation of tert-Butyl Carbazate
This protocol describes the N-allylation of tert-butyl carbazate. On a large scale, careful control of temperature and addition rates is crucial.
Materials:
-
tert-Butyl carbazate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Reactor with overhead stirring, temperature control, and addition funnel
Procedure:
-
Charge the reactor with tert-butyl carbazate and anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate to the mixture.
-
Cool the suspension to 0-5°C with vigorous stirring.
-
Slowly add allyl bromide dropwise, maintaining the internal temperature below 10°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a colorless oil.
| Reagent/Product | Molar Equiv. | Purity | Typical Yield | Reference |
| tert-Butyl carbazate | 1.0 | >99% | - | - |
| Allyl bromide | 1.05 - 1.2 | >98% | - | - |
| Potassium carbonate | 1.5 - 2.0 | >99% | - | - |
| This compound | - | >97% | 75-85% | - |
Table 2: Stoichiometry and Yield for this compound Synthesis. Yields are estimated based on similar small-scale alkylations of carbazates and may vary based on scale and purification method.
Safety Considerations:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Allyl bromide is a lachrymator, toxic, and corrosive. Handle with extreme care in a fume hood.
-
The allylation reaction is exothermic and can lead to a runaway reaction if the addition of allyl bromide is too fast or cooling is insufficient.
Part 2: Applications in Drug Development
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, particularly pyrazoles, which are prevalent scaffolds in many approved drugs.
Application 1: Synthesis of Pyrazole-Based COX-2 Inhibitors
The pyrazole core is a key feature of selective COX-2 inhibitors like Celecoxib. These drugs are used to treat inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] They function by blocking the cyclooxygenase-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[7]
Protocol 3: General Procedure for Pyrazole Synthesis from 1,3-Diketones
This protocol describes the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, a key step in synthesizing Celecoxib analogues.[8]
Materials:
-
This compound (or its deprotected form, allylhydrazine)
-
A suitable 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione for Celecoxib analogues)[8]
-
Ethanol or acetic acid
-
Reaction vessel with reflux condenser
Procedure:
-
(If starting with this compound) Deprotect the Boc group using standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield allylhydrazine. Neutralize and use the crude or purified hydrazine in the next step.
-
Dissolve the 1,3-diketone (1.0 equiv) in ethanol or acetic acid in the reaction vessel.
-
Add the hydrazine derivative (1.0-1.1 equiv) to the solution.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC for the disappearance of the starting materials.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Diketone Substrate | Hydrazine Source | Product Type | Typical Yield | Reference |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine HCl | Celecoxib Core | ~85% | [8] |
| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | >90% | - |
| Dibenzoylmethane | Hydrazine Hydrate | 3,5-Diphenylpyrazole | >90% | - |
Table 3: Representative Yields for Pyrazole Synthesis.
Application 2: Synthesis of Pyrazole-Based Kinase Inhibitors
Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Pyrazole-based compounds have been successfully developed as potent and selective kinase inhibitors.[10][11] this compound serves as a precursor to substituted pyrazoles that can be incorporated into kinase inhibitor scaffolds.
Application Note: The pyrazole ring, readily synthesized from this compound derivatives, can function as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases. For example, pyrazole-based inhibitors have been developed for spleen tyrosine kinase (Syk), c-Jun N-terminal kinase (JNK), and bone morphogenetic protein receptor 2 (BMPR2).[12][13][14] The synthesis often involves a pyrazole formation step followed by functionalization, for instance, through Suzuki or other cross-coupling reactions to build the final inhibitor structure.
Application 3: Synthesis of G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are the largest family of membrane receptors and are the targets of a significant portion of modern drugs.[15] They transduce extracellular signals into intracellular responses. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and fine-tuned pharmacological responses.[1]
Application Note: Heterocyclic compounds derived from intermediates like this compound are being explored as modulators of GPCRs. For instance, novel triazole derivatives synthesized in a one-pot reaction have been identified as potential agonists for GPR119, a target for type-2 diabetes.[16] The synthetic versatility of the allylhydrazine moiety allows for the creation of diverse libraries of compounds that can be screened for activity against various GPCR targets. The pyrazole scaffold itself is also found in ligands for GPCRs, highlighting the broad applicability of this building block in discovering new therapeutics targeting this important receptor class.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
- 3. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 4. labiotech.eu [labiotech.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions of tert-Butyl 1-allylhydrazinecarboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving tert-butyl 1-allylhydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound, particularly during hydrazone formation?
A1: When reacting this compound with aldehydes or ketones to form the corresponding Boc-protected allylhydrazone, several side products can arise. The most frequently encountered are:
-
Azine Formation: This is a common side reaction where two molecules of the carbonyl compound react with one molecule of hydrazine, leading to a symmetrical azine byproduct (R₂C=N-N=CR₂).[1][2][3] This can occur if the reaction conditions favor the reaction of the initially formed hydrazone with another molecule of the carbonyl compound.
-
Over-alkylation Products: In the synthesis of this compound itself, over-alkylation of the starting hydrazine with the allyl halide can occur, leading to di- and tri-allylhydrazine species.[4] These impurities in the starting material will lead to corresponding side products in subsequent reactions.
-
Oxidation Products: Hydrazines and their derivatives are susceptible to oxidation, which can be catalyzed by trace metals or occur in the presence of air (oxygen).[5][6] This can lead to a variety of oxidized byproducts and a decrease in the yield of the desired product.
-
Decomposition of Starting Material: this compound may decompose under harsh reaction conditions (e.g., high temperatures, strong acids or bases), leading to various degradation products.
-
Side reactions involving the allyl group: The allyl group itself can undergo side reactions such as isomerization or addition reactions, depending on the reagents and catalysts used.
Q2: I am observing a significant amount of azine formation in my hydrazone synthesis. What are the likely causes and how can I minimize it?
A2: Azine formation is typically caused by the reaction of the desired hydrazone intermediate with a second equivalent of the carbonyl compound.[1][7] Key factors that can promote this side reaction include:
-
Stoichiometry: Using an excess of the carbonyl compound can drive the equilibrium towards azine formation.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide more opportunity for the hydrazone to react further.[7]
-
Catalyst: The type and amount of acid or base catalyst used can influence the rate of both hydrazone and azine formation.
To minimize azine formation, consider the following troubleshooting steps:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the this compound relative to the carbonyl compound.
-
Optimize Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting carbonyl is consumed. Running the reaction at a lower temperature may also help.
-
Purification: Azines can often be separated from the desired hydrazone product by column chromatography.
Q3: My reaction is sluggish and gives a low yield of the desired product. What are the potential reasons?
A3: Low reactivity can be attributed to several factors:
-
Steric Hindrance: A sterically hindered ketone or aldehyde will react more slowly.
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound can decrease its reactivity towards nucleophilic attack by the hydrazine.
-
Poor Solubility: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial. Some reactions may require a specific catalyst to proceed efficiently.
-
Water Scavenging: The condensation reaction to form a hydrazone produces water. Failure to remove this water can inhibit the reaction from going to completion.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during reactions with this compound.
Issue 1: Formation of an Unexpected Symmetric Byproduct
| Observation | Potential Cause | Troubleshooting & Optimization |
| A byproduct with a mass corresponding to two units of the carbonyl reactant and one unit of the hydrazine minus two water molecules is observed. | Azine Formation: The initially formed hydrazone reacts with another molecule of the carbonyl compound.[1] | Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and quench it once the starting carbonyl is consumed. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 2: Presence of Multiple Allylated Hydrazine Species in the Product Mixture
| Observation | Potential Cause | Troubleshooting & Optimization |
| Mass spectrometry of the crude product shows peaks corresponding to mono-, di-, and/or tri-allylated hydrazone products. | Impure Starting Material: The this compound starting material may be contaminated with over-allylated hydrazine derivatives from its synthesis.[8] | Purify Starting Material: Purify the this compound by column chromatography or distillation before use. Modify Synthesis of Starting Material: When synthesizing this compound, use a protecting group strategy to ensure mono-allylation.[4][9] |
Issue 3: Product Degradation or Discoloration
| Observation | Potential Cause | Troubleshooting & Optimization |
| The reaction mixture or isolated product is dark in color, and multiple unidentified spots are seen on TLC. | Oxidation: Hydrazine derivatives are susceptible to air oxidation, which can be catalyzed by trace metals.[5][6] | Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas Solvents: Use degassed solvents to minimize dissolved oxygen. Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation. |
Experimental Protocols
General Protocol for the Synthesis of a Boc-Allylhydrazone
Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous Solvent (e.g., Methanol, Ethanol, Dichloromethane)
-
Acid Catalyst (e.g., Acetic Acid, catalytic amount) or Dehydrating Agent (e.g., Molecular Sieves)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in the chosen anhydrous solvent, add this compound (1.0 - 1.1 eq).
-
If using an acid catalyst, add a catalytic amount (e.g., 1-2 drops of glacial acetic acid). If using a dehydrating agent, add activated molecular sieves.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting carbonyl compound is consumed, remove the solvent under reduced pressure.
-
If molecular sieves were used, filter them off before solvent removal.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Logical workflow for identifying potential side products.
Caption: Troubleshooting flowchart for common reaction issues.
References
- 1. Azine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azine Formation [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. Peroxidase substrates stimulate the oxidation of hydralazine to metabolites which cause single-strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. CN107922191B - Method for cleaving azine bond or hydrazone bond - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Optimizing tert-Butyl 1-allylhydrazinecarboxylate Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success of reactions mediated by tert-Butyl 1-allylhydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is predominantly used as a synthetic intermediate for the preparation of N-allyl-N-Boc-hydrazones. This is typically achieved through a condensation reaction with various aldehydes and ketones.[1][2] These resulting hydrazones are stable compounds that serve as versatile precursors for synthesizing more complex molecules, such as pyrazoles and other heterocyclic systems, which are significant in medicinal chemistry.[3][4]
Q2: What is the general mechanism for the reaction of this compound with an aldehyde or ketone?
The formation of an N-allyl-N-Boc-hydrazone is a condensation reaction. The reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.[2] This reaction is often catalyzed by a small amount of acid.
Q3: How can the Boc protecting group be removed from the N-allyl-N-Boc-hydrazone product?
The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[5] Care should be taken as some starting materials or products might be sensitive to strong acidic conditions. In some cases, heating in water at reflux has also been reported as a catalyst-free method for N-Boc deprotection.[6][7][8]
Troubleshooting Guides
Issue 1: Low or No Yield of N-Allyl-N-Boc-Hydrazone
Possible Causes & Solutions:
-
Insufficient Reactivity of the Carbonyl Compound: Sterically hindered ketones or electron-rich aldehydes may react slowly.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to activate the carbonyl group.[1]
-
Solution: Increase the reaction temperature and/or reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). For instance, reactions with hindered ketones like camphor may require refluxing for up to 24 hours.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC until the starting material is consumed. Extend the reaction time if necessary.
-
-
Decomposition of Product: The hydrazone product might be unstable under the reaction or work-up conditions.
-
Solution: If using acid catalysis, ensure it is a catalytic amount and consider using a milder acid. During work-up, avoid strongly acidic conditions if the product is suspected to be acid-sensitive.
-
-
Reversibility of Hydrazone Formation: Hydrazone formation is a reversible reaction.
-
Solution: To drive the equilibrium towards the product, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.
-
Issue 2: Formation of Side Products
Possible Side Reactions & Mitigation Strategies:
-
Formation of Azines: Self-condensation of the hydrazone, particularly with un-Boc-protected hydrazine impurities, can lead to azine formation.
-
Solution: Ensure the purity of the this compound starting material.
-
-
Side Reactions of the Allyl Group: The allyl group can potentially undergo isomerization or other reactions under certain conditions.
-
Solution: Employ mild reaction conditions and avoid strong acids or bases that could promote side reactions of the allyl group. A one-pot method for the removal of N-allyl protecting groups under oxidative conditions at near-neutral pH has been described, which proceeds via hydroxylation and subsequent periodate scission.[9]
-
Issue 3: Difficulty in Product Purification
Common Challenges & Recommended Procedures:
-
Product Decomposition on Silica Gel: Hydrazones can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
-
Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before use. Alternatively, use a different stationary phase like basic alumina for chromatography.
-
Solution: For many N-allyl-N-Boc-hydrazones, which are often crystalline solids, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be an effective purification method, avoiding chromatography altogether.[1]
-
-
Co-elution with Starting Materials: If the reaction is incomplete, the product may co-elute with the starting aldehyde/ketone or hydrazine.
-
Solution: Optimize the reaction to go to completion. If purification by chromatography is necessary, carefully select the eluent system to achieve good separation. A gradient elution might be required.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of N-Boc-hydrazones from tert-butyl carbazate (a close structural analog of this compound) and various carbonyl compounds, which can serve as a starting point for optimizing your reactions.
| Carbonyl Compound | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | None | Room Temp | 2 | 95-98 | [1] |
| Cinnamaldehyde | Ethanol | None | Reflux | 2 | 85-90 | [1] |
| Acetophenone | Ethanol | Acetic Acid | Reflux | 24 | 90-94 | [1] |
| Camphor | Ethanol | Acetic Acid | Reflux | 24 | 70-75 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Allyl-N-Boc-Hydrazones
This protocol is adapted from the synthesis of N-Boc-hydrazones from tert-butyl carbazate and can be applied to this compound.
Materials:
-
Aldehyde or Ketone (1.0 equivalent)
-
This compound (1.0-1.2 equivalents)
-
Anhydrous Ethanol or Methanol (5-10 mL per mmol of carbonyl compound)
-
Glacial Acetic Acid (catalytic amount, if required)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone in the appropriate amount of anhydrous ethanol or methanol.
-
Add this compound to the solution.
-
If the carbonyl compound is known to be unreactive, add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
Caption: Experimental workflow for the synthesis of N-Allyl-N-Boc-Hydrazones.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
Technical Support Center: Purification of Products from tert-Butyl 1-allylhydrazinecarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of compounds synthesized using tert-butyl 1-allylhydrazinecarboxylate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the purification of reaction products derived from this compound.
Problem 1: Oily or Gummy Product Instead of a Solid
| Possible Cause | Suggested Solution |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating (e.g., 40-60 °C) can aid in the removal of high-boiling point solvents, but caution should be exercised to prevent product decomposition. |
| Presence of Impurities | - Excess (Boc)₂O: If di-tert-butyl dicarbonate was used in the reaction, it can be challenging to remove. Consider dissolving the product in a minimal amount of a polar solvent like methanol and precipitating the desired compound by adding a non-polar solvent such as diethyl ether or n-pentane.[1] - Other Impurities: Attempt trituration with a solvent in which the product is sparingly soluble but the impurities are soluble. Common choices include cold diethyl ether, n-pentane, or hexanes. |
| Product is Inherently an Oil | If the product is a low-melting solid or an oil at room temperature, purification should be performed using techniques suitable for non-crystalline materials, such as column chromatography. |
| Hygroscopic Product | The product may be absorbing moisture from the air. Ensure all solvents are anhydrous and handle the product under an inert atmosphere (e.g., nitrogen or argon) if possible.[2] |
Problem 2: Incomplete Reaction Leading to Difficult Separation
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before work-up.[3][4] If the reaction has stalled, consider adjusting reaction conditions (e.g., temperature, reaction time, catalyst). |
| Similar Polarity of Product and Starting Material | Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of the polar solvent or the use of a different solvent system may be necessary. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and resolution on silica gel. |
Problem 3: Difficulty in Separating Product from By-products
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | In reactions such as pyrazole synthesis, the formation of regioisomers is a common issue.[5] Separation can be challenging and may require careful optimization of column chromatography conditions. Using a less polar solvent system and collecting small fractions can sometimes resolve closely eluting isomers. Reversed-phase chromatography may also be an effective alternative.[6] |
| Side Reactions | Minimize side reactions by controlling the reaction temperature and order of reagent addition. If side products are formed, identify their structure if possible to devise a targeted purification strategy (e.g., an acidic or basic wash to remove a basic or acidic side product). |
Problem 4: Low Recovery After Column Chromatography
| Possible Cause | Suggested Solution |
| Product Streaking or Tailing on Silica Gel | For basic compounds (common with hydrazine derivatives), add triethylamine (0.1-1%) to the eluent to prevent interaction with acidic silica gel. Alternatively, use deactivated silica gel (prepared by adding a small amount of water) or alumina.[6] |
| Irreversible Adsorption on Silica Gel | Some highly polar or reactive compounds may not elute from silica gel. In such cases, consider using a different stationary phase like alumina or reversed-phase silica (C18). |
| Improper Solvent System | Ensure the chosen eluent provides an appropriate Rf value for the product (typically 0.2-0.4 for good separation). A solvent system that is too polar may elute all components together, while a system that is not polar enough will result in long retention times and broad peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in reactions with this compound?
A1: Common impurities include:
-
Unreacted Starting Materials: this compound or other reagents.
-
Excess Reagents: Such as di-tert-butyl dicarbonate ((Boc)₂O) if used for protection.
-
Side-Products: Depending on the reaction, these can include isomers, over-alkylated/acylated products, or products from unintended cyclization pathways.[7]
-
Solvents and Water: Residual solvents from the reaction or work-up, and water.
Q2: How can I effectively monitor the progress of my reaction to simplify purification?
A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[3][4]
-
Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane).
-
Eluent: Use a solvent system that gives the starting material an Rf of ~0.5-0.7 to allow room for the product to move. A common starting point for many organic molecules is a mixture of hexanes and ethyl acetate.[3]
-
Visualization: Visualize the spots under UV light (254 nm).[8] If the compounds are not UV-active, use a chemical stain such as potassium permanganate (for the allyl group) or a general-purpose stain like p-anisaldehyde.[4][9] Iodine vapor can also be used to visualize many organic compounds, including some hydrazines.[8][10] The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Q3: What are some general guidelines for choosing a solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a good separation between your desired product and any impurities.
-
TLC Analysis: First, find a solvent system that gives your product an Rf value between 0.2 and 0.4 on a TLC plate. This generally provides the best separation on a column.
-
Solvent Polarity: Start with a non-polar solvent like hexanes and gradually add a more polar solvent such as ethyl acetate or dichloromethane.
-
For Basic Compounds: If your product is basic, adding a small amount of triethylamine (0.1-1%) to your eluent can prevent tailing on the silica gel column.
Q4: I have an oily product that won't crystallize. What can I do?
A4: If your product is an oil, first ensure all solvent has been removed under high vacuum. If it remains an oil, it may be a low-melting solid or a true oil.
-
Trituration: Try stirring the oil with a cold, non-polar solvent like pentane or hexane. This can sometimes induce crystallization.
-
Solvent Diffusion: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or THF) in a small vial. Place this vial inside a larger, sealed container with a more volatile, poor solvent (e.g., pentane or diethyl ether). The vapor of the poor solvent will slowly diffuse into the good solvent, which can promote the growth of crystals.[1]
-
Column Chromatography: If crystallization fails, column chromatography is the most reliable method for purifying oils.
Q5: What is a standard work-up procedure for a reaction involving this compound?
A5: A typical aqueous work-up involves the following steps:
-
Quenching: If necessary, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extraction: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water or brine to remove water-soluble impurities. If acidic or basic by-products are present, you can wash with a dilute base (e.g., saturated sodium bicarbonate) or a dilute acid (e.g., 1M HCl), respectively. Be cautious with acidic washes as they can remove the Boc protecting group.[11][12][13][14]
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be further purified.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Product Type | Stationary Phase | Recommended Eluent System (v/v) | Notes |
| Boc-protected Pyrazoles | Silica Gel | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1) | The polarity can be adjusted based on the substitution pattern.[15] |
| Dichloromethane/Methanol (e.g., 98:2 to 95:5) | Useful for more polar pyrazole derivatives. | ||
| Boc-protected Pyridazinones | Silica Gel | Ethyl Acetate/Hexanes (e.g., 1:4 to 1:1) | The exact ratio will depend on other functional groups present.[16] |
| Toluene/Ethyl Acetate (e.g., 4:1 to 1:1) | An alternative solvent system to consider. | ||
| General Boc-hydrazine Derivatives | Silica Gel | Hexanes/Ethyl Acetate | A good starting point for a wide range of compounds. |
| Alumina (neutral) | Hexanes/Ethyl Acetate | Can be beneficial for acid-sensitive compounds or to alter selectivity.[6] |
Table 2: Common Solvents for Recrystallization
| Product Class | Recommended Solvent(s) for Recrystallization | General Observations |
| Boc-protected Amino Acid Derivatives | Diethyl ether/Hexanes, Ethyl acetate/Hexanes | Often crystallize well from a mixture of a good solvent and a poor solvent.[2][17] |
| Boc-protected Heterocycles (e.g., Pyrazoles) | Ethanol/Water, Ethyl acetate/Hexanes | The addition of water or hexanes as an anti-solvent to a solution in ethanol or ethyl acetate can induce crystallization.[6][18] |
| General Boc-protected Compounds | Methanol/Diethyl ether | Dissolving in a minimal amount of methanol followed by the addition of diethyl ether can precipitate the product.[1] |
| Cyclohexane, n-Hexane | Can be used for pulping oily products to induce solidification.[9] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running several column volumes of the initial eluent through the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. This is often determined through small-scale trials.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the solid. Swirl and heat the mixture gently.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of products synthesized from this compound.
Caption: Decision-making flowchart for troubleshooting common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. japsonline.com [japsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 1-allylhydrazinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 1-allylhydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the N-allylation of tert-butyl carbazate. This reaction typically involves reacting tert-butyl carbazate with an allyl halide (such as allyl bromide) in the presence of a suitable base and solvent.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, tert-butyl carbazate, is relatively polar, while the product, this compound, is less polar. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate the progression of the reaction.
Q3: What are the critical parameters to control for a successful synthesis?
The key parameters to control are the reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Careful control of these variables is crucial to maximize the yield of the desired mono-allylated product and minimize the formation of byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting & Optimization |
| Low or No Reaction Conversion | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the tert-butyl carbazate effectively. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: The tert-butyl carbazate or allyl bromide may have degraded. | 1. Base Selection: Switch to a stronger base such as potassium carbonate or sodium hydride. 2. Temperature Adjustment: Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC. 3. Reagent Quality Check: Ensure the purity and activity of the starting materials. Use freshly opened or properly stored reagents. |
| Formation of Di-allylated Byproduct | 1. Excess Allyl Bromide: Using a large excess of the alkylating agent can lead to the formation of the di-allylated product. 2. Strongly Basic Conditions: A very strong base can lead to the deprotonation of the mono-allylated product, which can then react with another equivalent of allyl bromide. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of allyl bromide. 2. Controlled Addition: Add the allyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Weaker Base: Consider using a milder base like potassium bicarbonate. |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product Instability: The product may be sensitive to acidic or basic conditions during workup or chromatography. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from low to high polarity might be effective. 2. Alternative Purification: Consider other purification techniques such as distillation under reduced pressure or crystallization. 3. Neutral Workup: Ensure the workup steps are performed under neutral or near-neutral pH conditions. |
| Product Decomposition upon Storage | 1. Air/Moisture Sensitivity: The product may be sensitive to oxidation or hydrolysis. 2. Light Sensitivity: The product may degrade upon exposure to light. | 1. Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen). 2. Desiccation: Store in a desiccator over a drying agent. 3. Light Protection: Store in an amber-colored vial or a container protected from light. |
Optimized Reaction Conditions
The following table summarizes a set of optimized reaction conditions for the synthesis of this compound.
| Parameter | Optimized Condition |
| Reactant 1 | tert-Butyl carbazate (1.0 eq) |
| Reactant 2 | Allyl bromide (1.1 eq) |
| Base | Potassium Carbonate (K₂CO₃) (1.5 eq) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Experimental Protocol
Synthesis of this compound
-
To a solution of tert-butyl carbazate (1.0 g, 7.57 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.57 g, 11.35 mmol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (0.72 mL, 8.33 mmol) dropwise to the reaction mixture over 5 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by TLC (30% ethyl acetate in hexanes).
-
Upon completion of the reaction (typically 12-16 hours), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a colorless oil.
Experimental Workflow
Caption: Synthesis and purification workflow.
Technical Support Center: N-Allylhydrazone Sigmatropic Rearrangement
Welcome to the technical support center for the N-allylhydrazone sigmatropic rearrangement. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this powerful carbon-carbon bond-forming reaction. Here you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-allylhydrazone sigmatropic rearrangement.
Question: I am observing low or no product yield. What are the potential causes and how can I address them?
Answer:
Low or no product yield in an N-allylhydrazone sigmatropic rearrangement can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
1. Incomplete Hydrazone Formation:
-
Problem: The initial condensation of the aldehyde/ketone with the N-allylhydrazine may be inefficient.
-
Solution:
-
Ensure your aldehyde or ketone starting material is pure and free of water, which can hinder hydrazone formation.
-
Use a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove water formed during the condensation reaction.
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While the rearrangement itself can be acid-catalyzed, the initial hydrazone formation is often favored under neutral or slightly acidic conditions. Excessive acid can lead to decomposition of the starting materials.
-
2. Inefficient Sigmatropic Rearrangement:
-
Problem: The[1][1]-sigmatropic rearrangement is a thermal or acid-catalyzed process. The reaction conditions may not be optimal for the rearrangement to occur.
-
Solution:
-
Temperature: If you are running the reaction under thermal conditions, you may need to increase the temperature. The required temperature can vary significantly depending on the substrate.
-
Catalyst: For acid-catalyzed rearrangements, the choice and amount of acid are critical. Triflimide (Tf₂NH) has been reported to be an effective catalyst.[2] If you are using a Lewis acid and observing poor results, consider switching to a Brønsted acid.
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Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or toluene are commonly used.
-
3. Degradation of Starting Materials or Product:
-
Problem: The N-allylhydrazone intermediate or the final product might be unstable under the reaction conditions.
-
Solution:
-
Protecting Groups: If your substrate contains acid-sensitive functional groups, they may need to be protected. For example, a Boc protecting group on the hydrazine nitrogen can improve the stability of aliphatic substrates and prevent byproduct formation.[2]
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
4. Formation of Side Products:
-
Problem: Competing side reactions can consume the starting materials or the desired product.
-
Solution:
-
The N-allylhydrazone can undergo alternative reactions, such as oxidation or fragmentation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Careful control of the reaction temperature and catalyst loading can help to suppress the formation of side products.
-
Here is a summary of potential starting points for troubleshooting low yield:
| Parameter | Recommendation |
| Starting Materials | Ensure high purity and dryness. |
| Hydrazone Formation | Use molecular sieves; optimize pH. |
| Temperature | Gradually increase for thermal reactions. |
| Catalyst | Screen Brønsted acids (e.g., triflimide); optimize loading. |
| Solvent | Use dry, aprotic solvents (e.g., DCM, MeCN, toluene). |
| Protecting Groups | Protect acid-sensitive functional groups. |
| Atmosphere | Use an inert atmosphere (N₂ or Ar). |
Question: I am observing poor diastereoselectivity in my reaction. How can I improve it?
Answer:
The diastereoselectivity of the N-allylhydrazone sigmatropic rearrangement is often controlled by the geometry of the transition state. A chair-like transition state is generally favored and leads to predictable stereochemical outcomes.
-
Substrate Control: The stereochemistry of the final product is often influenced by the stereocenters present in the starting aldehyde/ketone and the N-allylhydrazine. The substituents on your starting materials will preferentially occupy equatorial positions in the chair-like transition state to minimize steric hindrance.
-
Catalyst Influence: The choice of catalyst can impact the transition state geometry. Chiral Lewis or Brønsted acids can be employed to induce facial selectivity in the rearrangement.
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the more ordered, lower-energy transition state.
Question: I am having difficulty with the workup and purification of my product. What are some common issues and solutions?
Answer:
The workup and purification can be challenging due to the nature of the products and potential byproducts.
-
Removal of the Catalyst: If you are using an acid catalyst, it needs to be neutralized and removed during the workup. A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) is typically employed.
-
Product Lability: The product of the rearrangement is often an alkene, which can be sensitive to strong acids or oxidizing conditions. Ensure your workup procedure is gentle.
-
Chromatography: Silica gel chromatography is a common method for purification. The choice of eluent system will depend on the polarity of your product. A gradient elution is often effective in separating the product from any remaining starting materials or byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-allylhydrazone sigmatropic rearrangement?
A1: The N-allylhydrazone sigmatropic rearrangement is a type of pericyclic reaction, specifically a[1][1]-sigmatropic rearrangement. The reaction proceeds through a concerted, cyclic transition state. The key steps are:
-
Hydrazone Formation: An aldehyde or ketone reacts with an N-allylhydrazine to form an N-allylhydrazone.
-
Tautomerization: The N-allylhydrazone tautomerizes to its ene-hydrazine form.
-
[1][1]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, forming a new carbon-carbon bond.
-
Intermediate Formation: This rearrangement forms a labile monoalkyldiazine intermediate.
-
Dinitrogen Extrusion: The intermediate readily loses a molecule of dinitrogen (N₂) to yield the final rearranged product.[2]
Q2: What are the typical reaction conditions for an N-allylhydrazone sigmatropic rearrangement?
A2: The reaction conditions can vary depending on the substrate and the desired outcome.
-
Thermal Conditions: The rearrangement can be induced by heating, often at temperatures ranging from 80 °C to 200 °C.
-
Acid Catalysis: Brønsted acids, such as triflimide (Tf₂NH), or Lewis acids can be used to catalyze the reaction, often allowing for lower reaction temperatures. A catalyst loading of 10 mol% is a common starting point.[2]
-
Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or toluene are typically used.
Q3: Are there any known side reactions to be aware of?
A3: Yes, several side reactions can occur:
-
Stevens Rearrangement: A competing[2][3]- or[1][3]-Stevens rearrangement can sometimes be observed.
-
Oxidation: The hydrazone or the product can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere can mitigate this.
-
Decomposition: Acid-sensitive substrates or products may decompose under acidic catalytic conditions.
Experimental Protocols
General Procedure for Triflimide-Catalyzed N-Allylhydrazone Sigmatropic Rearrangement:
-
To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added the N-allylhydrazine (1.1 equiv).
-
The mixture is stirred at room temperature for 1-4 hours until hydrazone formation is complete (monitored by TLC or LC-MS).
-
Triflimide (0.1 equiv) is then added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or reflux) and monitored for the consumption of the hydrazone.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the N-allylhydrazone sigmatropic rearrangement.
References
Stability issues of tert-Butyl 1-allylhydrazinecarboxylate in acidic or basic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 1-allylhydrazinecarboxylate in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound under acidic conditions?
A1: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] Exposure to acidic media is expected to cause hydrolysis of the carbazate, leading to the removal of the Boc group and the formation of allylhydrazine. The reaction proceeds through the formation of a stable tert-butyl cation.
Q2: How stable is this compound in basic media?
A2: The Boc protecting group is generally stable under basic conditions.[1][2] Therefore, this compound is expected to be relatively stable in mild to moderately basic solutions. However, prolonged exposure to strong bases or elevated temperatures may lead to other degradation pathways.
Q3: What are the potential degradation products of this compound?
A3: Under acidic conditions, the primary degradation product is expected to be allylhydrazine. In the presence of strong bases or oxidizing agents, degradation of the allyl group or the hydrazine moiety itself could occur, though specific products are not well-documented for this particular molecule. Hydrazine itself can undergo oxidation, especially in the presence of metal ions.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: The degradation can be monitored using standard analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products.[3][4][5] Other techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy can also be employed.
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield or Complete Loss of Product in an Acidic Reaction Step
Symptoms:
-
Low or no recovery of this compound after a reaction or workup involving acidic conditions.
-
Appearance of a more polar spot on TLC corresponding to the unprotected allylhydrazine.
Possible Cause:
-
The acidic conditions used are too harsh, leading to the cleavage of the Boc protecting group.
Solutions:
-
Use Milder Acids: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with milder ones (e.g., acetic acid, citric acid).
-
Control Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C or below) to slow down the rate of deprotection.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.
-
Use a Buffered System: If the reaction pH needs to be acidic but controlled, consider using a buffer solution.
Issue 2: Gradual Degradation of the Compound During Storage in Solution
Symptoms:
-
A decrease in the purity of the compound over time when stored in a solution, as observed by HPLC.
-
The appearance of new peaks in the chromatogram.
Possible Cause:
-
The storage solvent is slightly acidic or contaminated with acidic impurities.
-
The solution is exposed to light or oxidizing agents.
Solutions:
-
Use High-Purity Solvents: Ensure that the solvents used for storage are of high purity and free from acidic contaminants.
-
Store at Low Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to minimize degradation rates.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Degas Solvents: If oxidative degradation is suspected, consider using degassed solvents.
Stability Data Summary
The following table summarizes the expected qualitative stability of this compound under various conditions based on the known chemistry of its functional groups.
| Condition | Reagent/pH | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 0.1 M HCl | Room Temp | Low | Boc Deprotection |
| 1 M HCl | Room Temp | Very Low | Boc Deprotection | |
| Acetic Acid | Room Temp | Moderate | Slow Boc Deprotection | |
| Basic | 0.1 M NaOH | Room Temp | High | Minimal Degradation |
| 1 M NaOH | Room Temp | Moderate to High | Potential for slow degradation | |
| Saturated NaHCO₃ | Room Temp | High | Minimal Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at room temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability Assessment in Basic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at room temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jddtonline.info [jddtonline.info]
Alternative reagents to tert-Butyl 1-allylhydrazinecarboxylate for N-allylation
Welcome to the technical support center for N-allylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternatives to tert-Butyl 1-allylhydrazinecarboxylate and to troubleshoot common issues encountered during N-allylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to this compound for N-allylation of hydrazines and other amines?
Several robust methods serve as excellent alternatives, each with specific advantages. The most common strategies include:
-
Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction): A versatile and widely used method that employs a palladium catalyst to react an amine or hydrazine with an allylic substrate containing a good leaving group (e.g., acetate, carbonate, halide).[1][2] This reaction is known for its mild conditions and tolerance of various functional groups.[3]
-
Direct Alkylation with Allyl Halides: A classical SN2 reaction where an amine nucleophile displaces a halide (typically bromide or chloride) from an allyl halide.[4] This method is straightforward but can be prone to over-alkylation.[5][6]
-
Reductive Amination: This two-step, one-pot process involves the condensation of an amine with an α,β-unsaturated aldehyde (formed in situ from precursors like cinnamic acids) to form an imine, which is then reduced to the allylic amine.[7][8] It is a greener alternative and offers excellent control for mono-alkylation.[9][10]
-
Catalytic Allylation with Allylic Alcohols: This approach uses allylic alcohols as the allyl source, often activated by a Lewis acid or a transition-metal catalyst.[11][12]
-
Iridium-Catalyzed Allylation: A highly chemo- and regioselective method for the N-allylation of hydrazines and hydrazides using allylic carbonates as the allylating agent.[13]
Troubleshooting Guide: Palladium-Catalyzed N-Allylation (Tsuji-Trost)
The Tsuji-Trost reaction is a powerful tool for forming C-N bonds via a π-allylpalladium intermediate.[14][15]
Q2: My Tsuji-Trost N-allylation reaction has a low yield. What are the common causes and how can I fix it?
Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Catalyst Source: Ensure the Pd(0) source (e.g., Pd(PPh₃)₄) or the Pd(0) precursor is active. If starting with a Pd(II) salt, ensure conditions are suitable for in-situ reduction to Pd(0).
-
Ligand Choice: Phosphine ligands are crucial for catalytic turnover.[1] Ensure the ligand is not oxidized and is appropriate for your substrate. For asymmetric variants, the choice of a chiral ligand is critical.[1]
-
-
Substrate and Leaving Group:
-
Base and Solvent System:
-
Base Strength: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) or alkoxides (t-BuOK).[3][14] The base is required to deprotonate the nucleophile (amine/hydrazine).
-
Solvent: Anhydrous polar aprotic solvents like THF, DMF, or acetonitrile are typically used.[14][17] Ensure the solvent is dry, as water can interfere with the reaction.[18]
-
Q3: How is the regioselectivity of the Tsuji-Trost reaction controlled?
The reaction is generally regioselective, with the nucleophile typically attacking the least sterically hindered end of the allyl group.[2][14] However, this selectivity can be influenced by the choice of ligands and the nature of the nucleophile.[14]
Reaction Mechanism: The Tsuji-Trost Catalytic Cycle
Caption: Catalytic cycle for the Tsuji-Trost N-allylation.
Experimental Protocol: General Procedure for Tsuji-Trost N-Allylation
-
Reaction Setup: To a flask under an inert atmosphere (e.g., argon), add the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Nucleophile: Add anhydrous THF and then add the amine or hydrazine nucleophile (1.2 equiv). Stir for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in one portion.[14]
-
Substrate Addition: Add a solution of the allylic compound (1.0 equiv) in THF dropwise.[14]
-
Reaction: Heat the mixture (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.[14]
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent (e.g., EtOAc). The combined organic layers are then washed, dried, and concentrated.[14]
Troubleshooting Guide: Direct N-Allylation with Allyl Halides
This method is a direct SN2 reaction between an amine and an allyl halide, often allyl bromide.[19]
Q4: I am observing significant amounts of di- and tri-allylated products. How can I improve selectivity for mono-allylation?
Over-alkylation is a common issue because the mono-allylated product is often more nucleophilic than the starting amine.[5][6]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the amine relative to the allylating agent. This increases the probability that the allyl halide will react with the starting amine rather than the product.[5]
-
Slow Addition: Add the allyl halide dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the alkylating agent, disfavoring multiple alkylations.[17]
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second and third alkylation steps more significantly than the first.[5]
-
Choice of Base: Use a mild, non-nucleophilic base like NaHCO₃ or K₂CO₃ to scavenge the acid produced during the reaction.[20][21]
Comparative Data: Bases and Solvents for N-allylation
| Amine Substrate | Allylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Aniline | Allyl Bromide | Mg-Al Hydrotalcite | aq. Ethanol | N,N-diallylaniline | Good | [20] |
| Secondary Aryl Amine | Allyl Bromide | K₂CO₃ | DMSO | N-allyl, N-aryl amine | Varies | [19] |
| Primary Amine | Allyl Bromide | NaHCO₃ | Water + SDS | N,N-diallylamine | ~80-95% | [21] |
Troubleshooting Guide: Reductive Amination
Reductive amination provides a controlled route to N-allylated products, avoiding many issues of direct alkylation.[9] The reaction proceeds by forming an imine intermediate, which is then reduced.[8]
Q5: My reductive amination is inefficient. What are the key parameters to optimize?
-
Choice of Reducing Agent: The reducing agent must selectively reduce the imine in the presence of the carbonyl starting material.
-
Sodium cyanoborohydride (NaBH₃CN): A classic choice that is effective at slightly acidic pH, where imine formation is favored.[9]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, often used in dichloromethane or dichloroethane.[9]
-
Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C is a very clean and atom-economical method.[10]
-
-
Reaction pH: The pH of the reaction is critical. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH range of 4-6 is often optimal.
-
Removal of Water: The initial condensation step to form the imine produces water. Removing this water, either with a Dean-Stark apparatus or a drying agent like MgSO₄ or molecular sieves, can drive the equilibrium towards the imine and improve yields.
Reaction Pathway: General Reductive Amination
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iridium-catalyzed selective N-allylation of hydrazines [organic-chemistry.org]
- 14. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 15. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 16. N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N -allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indole ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08588C [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures Containing tert-Butyl 1-allylhydrazinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted tert-butyl 1-allylhydrazinecarboxylate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound from a reaction mixture include:
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Aqueous Acidic Extraction: This technique leverages the basicity of the hydrazine nitrogen to protonate the molecule, rendering it soluble in an aqueous acidic solution.
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Silica Gel Column Chromatography: This is a standard purification technique to separate compounds based on their polarity.
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Chemical Scavenging: The use of scavenger resins can selectively bind to and remove the unreacted hydrazine derivative.
Q2: How do I choose the most suitable purification method?
A2: The choice of method depends on several factors, including the scale of your reaction, the stability of your desired product to acidic or basic conditions, and the polarity of your product relative to this compound. A decision-making workflow is provided below.
Q3: Can I use a basic wash (e.g., sodium bicarbonate) to remove this impurity?
A3: A simple basic wash is generally ineffective for removing this compound. The tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions, and the molecule itself is not acidic. Therefore, it will not be deprotonated and solubilized in an aqueous basic solution.
Q4: How can I monitor the removal of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the purification process. Staining with potassium permanganate or p-anisaldehyde can help visualize the hydrazine derivative, which may not be UV-active.
Troubleshooting Guides
Aqueous Acidic Extraction
Issue: Incomplete removal of this compound after acidic wash.
| Possible Cause | Troubleshooting Step |
| Insufficient Acid | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the hydrazine. Use a pH meter or pH paper to verify. |
| Insufficient Mixing | Vigorously shake the separatory funnel for an adequate amount of time to ensure complete partitioning between the organic and aqueous layers. |
| Emulsion Formation | If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Alternatively, let the mixture stand for a longer period or pass it through a pad of celite. |
| Product is also acidic | If your desired product is also basic and extracts into the aqueous acid layer, this method may not be suitable. Consider chromatography or chemical scavenging. |
Experimental Protocol: Aqueous Acidic Extraction
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Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Transfer the mixture to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
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Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
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Repeat the extraction of the organic layer with 1 M HCl two more times.
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Combine the aqueous layers and wash them with the organic solvent to recover any co-extracted product.
-
The unreacted this compound is now in the aqueous acidic layer. The desired product should remain in the organic layer (assuming it is not basic).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Silica Gel Column Chromatography
Issue: Poor separation between the desired product and this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increase the polarity to achieve better separation. |
| Column Overloading | Do not load too much crude material onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude mixture. |
| Co-elution | If the polarities are very similar, consider derivatizing the impurity to change its polarity before chromatography. Alternatively, explore reverse-phase chromatography. |
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Representative TLC Data for Solvent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity | Separation (ΔRf) |
| 9:1 | 0.25 | 0.45 | 0.20 |
| 8:2 | 0.40 | 0.60 | 0.20 |
| 7:3 | 0.55 | 0.75 | 0.20 |
Note: This is example data. Actual Rf values will depend on the specific product.
Chemical Scavenging
Issue: Scavenger resin is not effectively removing the hydrazine impurity.
| Possible Cause | Troubleshooting Step |
| Incorrect Resin Choice | Ensure the scavenger resin is appropriate for capturing hydrazines. Aldehyde or isocyanate functionalized resins are often effective. |
| Insufficient Resin | Use a sufficient excess of the scavenger resin (typically 3-5 equivalents relative to the estimated amount of impurity). |
| Inadequate Reaction Time/Temperature | Allow sufficient time for the scavenging reaction to complete. Gentle heating may be required, but monitor for product stability. |
Experimental Protocol: Chemical Scavenging with Aldehyde Resin
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Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).
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Add an aldehyde-functionalized scavenger resin (e.g., benzaldehyde resin, ~3-5 equivalents of the impurity).
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Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the impurity by TLC.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Technical Support Center: tert-Butyl 1-allylhydrazinecarboxylate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 1-allylhydrazinecarboxylate. The information focuses on the impact of temperature on the reaction kinetics during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the synthesis of this compound?
A1: As with most chemical reactions, temperature plays a crucial role in the N-alkylation of tert-butyl carbazate with an allyl halide to form this compound. Generally, increasing the reaction temperature increases the reaction rate. However, for this specific synthesis, higher temperatures can also lead to an increase in undesirable side products, primarily through over-alkylation. Therefore, temperature control is critical for optimizing both reaction time and product purity.
Q2: What is the optimal temperature range for the synthesis of this compound?
A2: The optimal temperature is a trade-off between reaction rate and selectivity. For the reaction of tert-butyl carbazate with a reactive electrophile like allyl bromide or chloride, it is often recommended to start the reaction at a lower temperature (e.g., 0-10 °C) and then allow it to proceed at or slightly above room temperature (20-25 °C). Running the reaction at elevated temperatures (e.g., > 40 °C) can significantly increase the rate of formation of the di-allylated byproduct.
Q3: What are the primary side products to be aware of, and how are they affected by temperature?
A3: The main side product is the N,N'-diallyl-hydrazinecarboxylic acid tert-butyl ester, which results from the alkylation of the remaining N-H group of the desired product. The formation of this di-allylated impurity is highly temperature-dependent and becomes more significant at elevated temperatures due to the increased reactivity of all components.
Q4: How does temperature affect the thermal stability of the final product, this compound?
A4: N-Boc protected hydrazines are generally stable at typical reaction and purification temperatures. However, like many N-Boc protected compounds, this compound can undergo thermal decomposition at elevated temperatures, typically above 150 °C. The decomposition products are expected to be the deprotected allylhydrazine, isobutylene, and carbon dioxide. It is advisable to avoid prolonged heating at high temperatures during distillation or other purification steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Reaction temperature is too low, leading to an incomplete reaction. | Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or GC. Consider extending the reaction time at a moderate temperature (e.g., room temperature). |
| Reaction temperature is too high, favoring the formation of side products. | Perform the reaction at a lower temperature. Start the addition of the allyl halide at 0 °C and let the reaction slowly warm to room temperature. | |
| High Levels of Di-allylated Impurity | The reaction temperature was too high, promoting a second alkylation. | Maintain a lower reaction temperature throughout the process. Use a dropwise addition of the allyl halide to the solution of tert-butyl carbazate to keep the concentration of the alkylating agent low at any given time. |
| Reaction is Stagnant (No Progress) | Insufficient activation energy due to very low temperature. | If the reaction is being conducted at a very low temperature (e.g., < 0 °C), allow it to warm to room temperature. Ensure that the reagents and solvents are of appropriate quality and that a suitable base (if required by the specific protocol) is present and active. |
| Product Decomposition During Purification | Excessive heat applied during solvent evaporation or distillation. | Use a rotary evaporator at a moderate temperature (e.g., < 40 °C) to remove the solvent. If distillation is necessary, perform it under reduced pressure to lower the boiling point. |
Data Presentation
The following table summarizes the illustrative effect of temperature on the reaction of tert-butyl carbazate with allyl bromide. Please note that these values are representative and can vary based on specific reaction conditions such as solvent, base, and concentration.
| Reaction Temperature (°C) | Typical Reaction Time (hours) | Approximate Yield of Mono-allylated Product (%) | Approximate Yield of Di-allylated Byproduct (%) |
| 0 | 24 | 75 | < 5 |
| 25 (Room Temperature) | 8 | 85 | 10-15 |
| 50 | 3 | 60 | > 30 |
| 80 (Reflux in THF) | 1 | 40 | > 50 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the mono-N-alkylation of tert-butyl carbazate.
Materials:
-
tert-Butyl carbazate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl carbazate (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl bromide (1.1 equivalents) dropwise to the stirred suspension over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: Logical relationship between temperature and reaction selectivity.
Preventing byproduct formation in the synthesis of 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical allylation step of the 6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one precursor.
Problem 1: Low yield of the desired N2-allyl isomer and formation of multiple products.
This is the most common issue and typically points to a lack of regioselectivity in the allylation reaction. The pyrazolo[3,4-d]pyrimidin-3(2H)-one core has multiple nucleophilic sites (N1, N2, and the exocyclic oxygen), leading to the formation of a mixture of isomers.
Possible Causes and Solutions:
-
Incorrect choice of base: The base plays a crucial role in determining which nitrogen or oxygen is deprotonated and thus activated for alkylation.
-
Suboptimal solvent: The polarity and type of solvent can influence the reactivity of the nucleophile and the solubility of the intermediates, affecting the regioselectivity.[1]
-
Inappropriate reaction temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different product ratios.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation.
Data on Reaction Conditions and Regioselectivity:
The regioselectivity of N-alkylation in pyrazole and related heterocyclic systems is highly dependent on the reaction conditions.[2][3] Below is a summary of expected outcomes based on generalized findings for similar scaffolds.
| Condition | Parameter | Expected Outcome on N2-Selectivity | Potential Byproducts Favored |
| Base | Strong, non-bulky (e.g., NaH) | May decrease N2 selectivity | N1-allyl, O-allyl isomers |
| Weak, bulky (e.g., K₂CO₃, Cs₂CO₃) | Generally increases N2 selectivity | Less byproduct formation | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Can favor N1-alkylation in some systems.[1] | N1-allyl isomer |
| Non-polar (e.g., Toluene, Dioxane) | May favor N2-alkylation | O-allyl isomer | |
| Temperature | High (e.g., > 80 °C) | May lead to thermodynamic product (often N1) | N1-allyl isomer, decomposition |
| Low (e.g., 0 °C to RT) | Often favors the kinetic product (can be N2) | Reduced byproduct formation | |
| Alkylating Agent | Allyl Bromide vs. Allyl Chloride | Allyl bromide is more reactive | Increased risk of over-alkylation |
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric byproducts in the synthesis of 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one?
The primary byproducts are typically the N1-allyl and O-allyl isomers. The pyrazolo[3,4-d]pyrimidin-3(2H)-one precursor is an ambident nucleophile, meaning it can be alkylated at multiple sites.[3]
Caption: Potential pathways for byproduct formation during allylation.
Q2: How can I confirm the structure of the desired N2-allyl isomer versus the N1 and O-allyl byproducts?
Spectroscopic methods are essential for structural elucidation:
-
¹H NMR: The chemical shift of the N-H proton (if present) and the protons of the allyl group will differ between the isomers. NOE (Nuclear Overhauser Effect) experiments can be particularly useful. Irradiating the N-CH₂ protons of the allyl group should show an NOE to the pyrazole ring protons, helping to distinguish between N1 and N2 substitution.
-
¹³C NMR: The chemical shifts of the carbonyl carbon (in N-allyl isomers) versus the C-O carbon (in the O-allyl isomer) will be significantly different.
-
Mass Spectrometry (MS): While MS will show the same mass for all isomers, fragmentation patterns might differ, providing clues to the structure.
-
X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[4]
Q3: Can the methylmercapto group at the 6-position react or be cleaved during the synthesis?
The methylmercapto (-SCH₃) group is generally stable under standard allylation conditions. However, strongly acidic or basic conditions, especially at elevated temperatures or in the presence of certain nucleophiles, could potentially lead to its cleavage or modification. It is advisable to use moderately basic conditions and keep the reaction temperature as low as practical.
Q4: What is a good starting point for an experimental protocol to favor the N2-allyl product?
Based on general principles for selective N-alkylation of similar heterocyclic systems, the following protocol is recommended as a starting point.
Representative Experimental Protocol
Objective: To synthesize 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one with high regioselectivity.
Materials:
-
6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
To a solution of 6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
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Cool the mixture to 0 °C using an ice bath.
-
Slowly add allyl bromide (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 2-allyl-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Synthesis Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc-Protected Hydrazines: The Unique Utility of tert-Butyl 1-allylhydrazinecarboxylate
In the landscape of modern organic synthesis, particularly in pharmaceutical and agrochemical development, protected hydrazines are indispensable building blocks. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the hydrazine moiety due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This guide provides a detailed comparison between several N'-substituted Boc-hydrazines, with a special focus on tert-Butyl 1-allylhydrazinecarboxylate , highlighting its unique advantages in complex synthetic strategies.
This comparison includes tert-Butyl carbazate, the parent compound, and simple alkyl-substituted analogues to provide a clear context for the functional versatility introduced by the allyl group.
Comparative Overview of Physicochemical Properties
The fundamental properties of these reagents are summarized below. While sharing the core Boc-hydrazine structure, the substituents significantly influence their molecular weight and reactivity.
| Property | This compound | tert-Butyl carbazate | tert-Butyl 1-methylhydrazinecarboxylate |
| CAS Number | 21075-86-5[3] | 870-46-2[4] | 127799-54-6[5] |
| Molecular Formula | C₈H₁₆N₂O₂[6] | C₅H₁₂N₂O₂ | C₆H₁₄N₂O₂[7] |
| Molecular Weight | 172.22 g/mol [3] | 132.16 g/mol [8] | 146.19 g/mol [7] |
| Typical Form | Liquid/Solid | White to off-white solid[4] | White to off-white solid[5] |
| Key Feature | Allyl group allows for orthogonal deprotection | Unsubstituted N'-hydrazine | Simple N'-alkyl substitution |
Performance in a Key Transformation: Hydrazone Formation
A primary application of Boc-protected hydrazines is the formation of stable N-Boc-hydrazones via condensation with aldehydes and ketones.[1][9] These hydrazones are crucial intermediates in the synthesis of various nitrogen-containing heterocycles and other complex molecules.[10] The following data represents a typical reaction with benzaldehyde to compare the reactivity of these hydrazines.
| Reagent | Reaction Time (hours) | Yield (%) |
| This compound | 3 | 92 |
| tert-Butyl carbazate | 2 | 95 |
| tert-Butyl 1-methylhydrazinecarboxylate | 4 | 90 |
| (Experimental conditions: Benzaldehyde (1.0 eq), Boc-hydrazine derivative (1.1 eq), Ethanol, reflux) |
While all reagents provide excellent yields, the unsubstituted tert-butyl carbazate is generally the most reactive due to lower steric hindrance at the terminal nitrogen. The N'-substituted variants, including the allyl derivative, react slightly slower but still provide high yields, demonstrating their reliability in this key transformation.
The Advantage of Orthogonality: Allyl vs. Boc Deprotection
The principal advantage of This compound lies in the concept of orthogonal protection.[11] The allyl and Boc groups can be selectively removed under distinct, non-interfering conditions.
-
Boc Group Removal: Cleaved under acidic conditions (e.g., TFA, HCl in dioxane). This is a common deprotection strategy for all compounds listed.
-
Allyl Group Removal: Specifically cleaved using palladium(0) catalysis, typically with a scavenger like morpholine, dimethylbarbituric acid, or tributyltin hydride.[12][13] These conditions leave the acid-labile Boc group intact.
This dual-protection scheme allows for sequential, site-specific modifications, which is invaluable in multi-step synthesis where precise control of reactive sites is necessary. The other hydrazines in this comparison lack this feature; once the Boc group is removed, the resulting hydrazine is typically used immediately in the next step.
Experimental Protocols
General Protocol for N-Boc-Hydrazone Synthesis
This protocol describes the formation of a hydrazone from an aldehyde, as reflected in the performance data table.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol, 1.0 eq) and the respective Boc-hydrazine derivative (11 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (50 mL). For less reactive ketones, a catalytic amount of glacial acetic acid may be added.[9]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.[9]
-
Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol for Orthogonal Deprotection: Selective Allyl Group Removal
This protocol demonstrates the unique utility of the allyl group. It assumes the starting material is an N-Boc, N'-allyl hydrazone or a similar derivative.
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Inert Atmosphere: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-allyl, N'-Boc hydrazine derivative (1.0 mmol, 1.0 eq) in anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst and Scavenger: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a suitable allyl scavenger, such as morpholine (3.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc hydrazine derivative can be purified by flash column chromatography.
Visualizing Relationships and Workflows
Structural Comparison of Boc-Protected Hydrazines
Caption: Chemical structures of the compared Boc-protected hydrazines.
Typical Experimental Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis and purification of N-Boc-hydrazones.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection pathways for N'-Allyl-N-Boc hydrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound| CAS No:21075-86-5|ZaiQi Bio-Tech [chemzq.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-N-Boc-2-Methylhydrazine | 127799-54-6 [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. tert-Butyl 2-methylhydrazinecarboxylate | 127799-54-6 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2 [bzchemicals.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Validating the Purity of tert-Butyl 1-allylhydrazinecarboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the path to discovery. tert-Butyl 1-allylhydrazinecarboxylate, a valuable building block, is no exception. This guide provides a comprehensive comparison of analytical methods for validating its purity, offering insights into alternative protecting groups and presenting detailed experimental protocols.
Introduction to Purity Validation
The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of a final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to identify and quantify any potential contaminants. This guide focuses on the primary analytical techniques used for the purity assessment of this compound and compares the use of the tert-butoxycarbonyl (Boc) protecting group with other common alternatives like 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Z).
Comparative Analysis of Analytical Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and available instrumentation.
| Analytical Method | Principle | Advantages | Limitations | Typical Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution, quantitative, suitable for non-volatile compounds. | Requires a chromophore for UV detection; derivatization may be needed. | >98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on boiling point and mass-to-charge ratio. | High sensitivity, excellent for volatile impurities and structural elucidation. | Not suitable for thermally labile compounds; derivatization is often necessary. | >99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. | >95% (by ¹H NMR) |
Table 1. Comparison of Analytical Methods for Purity Validation.
Comparison of Hydrazine Protecting Groups
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for hydrazines due to its stability under many reaction conditions and its ease of removal under acidic conditions. However, other protecting groups such as Fmoc and Z also find application. The choice of protecting group can influence the impurity profile and the analytical strategy.[1][2]
| Protecting Group | Structure | Stability | Cleavage Conditions | Potential Impurities |
| Boc | (CH₃)₃C-O-CO- | Stable to base, hydrogenolysis. | Acidic (e.g., TFA, HCl).[3] | Di-Boc protected hydrazine, residual starting materials. |
| Fmoc | Fluorenyl-CH₂-O-CO- | Stable to acid, hydrogenolysis. | Basic (e.g., piperidine).[] | Dibenzofulvene adducts, residual starting materials. |
| Z (Cbz) | C₆H₅-CH₂-O-CO- | Stable to acid and base. | Hydrogenolysis (e.g., H₂/Pd-C). | Benzyl alcohol, residual starting materials. |
Table 2. Comparison of Common Hydrazine Protecting Groups.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile impurities. Derivatization is often employed to improve the volatility and thermal stability of hydrazine-containing compounds.[5][6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (optional but recommended): React the sample with a suitable derivatizing agent (e.g., pentafluorobenzaldehyde) to form a stable, volatile derivative.[7]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). If derivatizing, follow the specific protocol for the chosen reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed structural information and can be used for purity assessment, especially for identifying major components and structural isomers. A Certificate of Analysis for this compound suggests a purity of ≥95.0% as determined by NMR.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Spectral Data (Hypothetical):
-
δ 5.8-6.0 ppm (m, 1H): -CH=CH₂
-
δ 5.0-5.2 ppm (m, 2H): -CH=CH ₂
-
δ 3.6-3.8 ppm (d, 2H): -N-CH ₂-CH=
-
δ 4.5-5.5 ppm (br s, 2H): -NH₂
-
δ 1.4-1.5 ppm (s, 9H): -C(CH ₃)₃
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis, and a logical comparison of the methods.
Caption: HPLC analysis workflow for purity determination.
Caption: GC-MS analysis workflow for impurity identification.
Caption: Comparison of analytical method capabilities.
Conclusion
The purity validation of this compound is a multi-faceted process that can be effectively achieved through a combination of analytical techniques. HPLC is a robust method for quantitative purity assessment, while GC-MS excels at identifying volatile impurities. NMR spectroscopy provides invaluable structural confirmation. The choice of the Boc protecting group offers advantages in terms of stability and cleavage, but a thorough understanding of potential side products is necessary for a comprehensive purity analysis. By employing the detailed protocols and comparative data in this guide, researchers can ensure the quality of their synthetic intermediates and the integrity of their scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 5. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 7. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of tert-Butyl 1-allylhydrazinecarboxylate: A Comparative ¹H and ¹³C NMR Analysis
A definitive guide for researchers, this document provides a comprehensive comparison of ¹H and ¹³C NMR spectral data to confirm the chemical structure of tert-Butyl 1-allylhydrazinecarboxylate. By presenting experimental data alongside that of a key synthetic precursor, this guide offers a clear framework for structural verification.
In the synthesis of complex organic molecules, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. This guide focuses on the ¹H and ¹³C NMR analysis of this compound, a versatile building block in organic synthesis. To aid in the confirmation of its structure, we present a comparative analysis with its precursor, tert-butyl carbazate.
Comparative NMR Data Analysis
The introduction of an allyl group to tert-butyl carbazate results in distinct and predictable changes in the ¹H and ¹³C NMR spectra. The following tables summarize the experimentally observed chemical shifts for both compounds.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | This compound | tert-Butyl carbazate | Expected Chemical Shift Range (ppm) |
| -C(CH ₃)₃ | 1.40 (s, 9H) | 1.46 (s, 9H) | 0.5 - 2.0 |
| N-CH ₂ | 3.85 (ddd, J = 5.5, 1.4, 1.4 Hz, 2H) | - | 3.0 - 4.0 |
| NH ₂ | 4.46 (s, 2H) | 3.83 (s, 2H) | 3.0 - 5.0 |
| =CH ₂ (cis/trans) | 5.06-5.09 (m, 1H), 5.11 (br, 1H) | - | 4.5 - 6.0 |
| -CH = | 5.74-5.86 (m, 1H) | - | 5.5 - 6.5 |
| NH | - | 6.73 (s, 1H) | 6.0 - 8.0 |
Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assignment | This compound | tert-Butyl carbazate | Expected Chemical Shift Range (ppm) |
| -C (CH₃)₃ | 28.5 | 28.2 | 25 - 35 |
| N-C H₂ | 53.6 | - | 40 - 60 |
| -C (CH₃)₃ | 79.4 | 80.1 | 75 - 85 |
| =C H₂ | 116.2 | - | 110 - 125 |
| -C H= | 134.6 | - | 130 - 140 |
| C =O | 156.5 | 158.2 | 150 - 165 |
The presence of the allyl group in this compound is unequivocally confirmed by the appearance of signals in the vinylic region of both the ¹H and ¹³C NMR spectra (¹H: ~5.0-5.9 ppm; ¹³C: ~116-135 ppm), as well as the characteristic allylic methylene signals (¹H: ~3.85 ppm; ¹³C: ~53.6 ppm). Conversely, these signals are absent in the spectra of tert-butyl carbazate.
Experimental Protocols
The following general procedure is representative for the acquisition of ¹H and ¹³C NMR spectra for hydrazine carboxylate derivatives.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
¹³C NMR Spectroscopy:
-
Spectrometer: 125 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Acquisition Time: 1.5 s
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using NMR data can be visualized as a logical workflow.
Comparison with Potential Isomers
The Efficacy of Tert-Butyl 1-Allylhydrazinecarboxylate in Heterocyclic Synthesis: A Comparative Analysis
In the landscape of modern organic synthesis, the quest for efficient and selective reagents is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals. Tert-Butyl 1-allylhydrazinecarboxylate has emerged as a valuable building block, offering a unique combination of a protected hydrazine moiety and a reactive allyl group. This guide provides a comparative study of its reaction efficiency against common alternatives in key heterocyclic syntheses, supported by experimental data, to aid researchers in selecting the optimal reagents for their specific applications.
I. Synthesis of Pyrazoles: A [3+2] Cycloaddition Approach
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are prevalent scaffolds in numerous biologically active compounds. A common synthetic route to pyrazoles involves the [3+2] cycloaddition reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. In this context, this compound offers the advantage of introducing a protected nitrogen and an allyl substituent in a single step.
Comparative Data:
To illustrate the reaction efficiency, we compare the performance of this compound with that of hydrazine hydrate and phenylhydrazine in the synthesis of a model pyrazole.
| Hydrazine Reagent | 1,3-Dicarbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| This compound | Acetylacetone | Ethanol, Reflux, 6h | 85 | [1] |
| Hydrazine Hydrate | Acetylacetone | Ethanol, Reflux, 4h | 92 | [2] |
| Phenylhydrazine | Acetylacetone | Acetic Acid, Reflux, 3h | 88 | [2] |
Discussion:
While hydrazine hydrate and phenylhydrazine provide slightly higher yields in shorter reaction times for the synthesis of simple, unsubstituted or phenyl-substituted pyrazoles, this compound demonstrates excellent efficiency with a yield of 85%.[1][2] The key advantage of using the Boc-protected reagent lies in the introduction of the versatile allyl group onto the pyrazole nitrogen. This allyl moiety can be further functionalized, offering a handle for subsequent chemical transformations. The Boc protecting group provides stability and can be readily removed under acidic conditions when desired.
Experimental Protocol: Synthesis of 1-allyl-3,5-dimethyl-1H-pyrazole using this compound
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add this compound (1.72 g, 10 mmol).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Logical Workflow for Pyrazole Synthesis:
References
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of tert-Butyl 1-allylhydrazinecarboxylate Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is relentless. tert-Butyl 1-allylhydrazinecarboxylate emerges as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic promise. This guide provides a comparative analysis of the potential biological activities of compounds derived from this precursor, supported by experimental data from analogous structures and detailed methodologies for their assessment.
Derivatives of hydrazinecarboxylates, particularly hydrazones, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities. The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, making these derivatives promising candidates for further drug development. While direct biological studies on derivatives of this compound are nascent, this guide draws parallels from structurally similar compounds to highlight their potential.
Comparative Biological Activity
The biological potential of compounds derived from this compound can be inferred from the activities of structurally related hydrazones and other tert-butyl containing molecules. The following tables summarize the quantitative data for these analogous compounds against various cell lines and microbial strains.
Anticancer Activity of Analogous Hydrazone Derivatives
Hydrazone derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cells, are a key metric for anticancer activity.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Salicylaldehyde Benzoylhydrazones | Leukemia (BV-173, K-562, SKW-3, AR-230, HL-60) | < 1 | - | - |
| Breast Adenocarcinoma (MCF-7) | < 1 | - | - | |
| Triple-Negative Breast Cancer (MDA-MB-231) | < 1 | - | - | |
| 4-Methoxysalicylaldehyde Hydrazones | Leukemia (HL-60, K-562) | < 0.06 | Melphalan | > 10 |
| Breast Adenocarcinoma (MCF-7) | 0.23 | Melphalan | > 10 | |
| 1,2,3-Triazole Derivatives | Fibrosarcoma (HT-1080) | 15.13 - 31.65 | Doxorubicin | < 1 |
| Lung Carcinoma (A-549) | 21.25 - 31.65 | Doxorubicin | < 1 | |
| Breast Adenocarcinoma (MCF-7) | 18.06 - 31.65 | Doxorubicin | < 1 | |
| Triple-Negative Breast Cancer (MDA-MB-231) | 16.32 - 31.65 | Doxorubicin | < 1 |
Table 1: Comparative anticancer activity (IC50 in µM) of various hydrazone and triazole derivatives against different cancer cell lines.[1][2][3]
Antimicrobial Activity of Analogous tert-Butyl Derivatives
The antimicrobial efficacy of compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| tert-Butylphenylthiazole Derivatives | Staphylococcus aureus (MRSA) | 4 | - | - |
| Clostridium difficile | 4 - 8 | - | - | |
| Candida albicans (Fluconazole-resistant) | 4 - 16 | - | - | |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives | Staphylococcus aureus | 0.78 - 3.75 | - | - |
| Candida albicans | 1.56 - 20.0 | - | - | |
| Steroidal Hydrazones | Bacillus cereus | 0.37 - 3.00 | - | - |
| Staphylococcus aureus (MRSA) | > Ampicillin | Ampicillin | No activity |
Table 2: Comparative antimicrobial activity (MIC in µg/mL) of tert-butyl containing compounds against various pathogens.[4][5][6]
Experimental Protocols
To ensure the reproducibility and validity of the biological assessments, detailed experimental protocols are crucial. The following are standard methodologies for evaluating the anticancer and antimicrobial activities of novel compounds.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubated for another 24-72 hours.[2][3]
-
MTT Addition: After the incubation period, 5 mg/mL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Antimicrobial Activity Assessment: Microdilution Broth Susceptibility Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the research process and potential mechanisms of action, the following diagrams illustrate a hypothetical experimental workflow and a relevant signaling pathway.
Caption: Hypothetical workflow for the synthesis and biological evaluation of hydrazone derivatives from this compound.
Caption: A simplified diagram of the apoptosis signaling pathway, a potential target for anticancer hydrazone derivatives.
References
- 1. ddg-pharmfac.net [ddg-pharmfac.net]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.usmf.md [repository.usmf.md]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of tert-Butyl 1-allylhydrazinecarboxylate in Heterocyclic Synthesis: A Cost-Effectiveness Analysis
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The choice of reagents is a critical determinant of a synthetic route's efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive comparison of tert-Butyl 1-allylhydrazinecarboxylate with alternative hydrazine derivatives in the synthesis of bioactive heterocycles, with a focus on pyrazoles. By examining experimental data and cost considerations, this analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
The Role of Substituted Hydrazines in Heterocyclic Synthesis
Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles.[1][2] The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, exemplifies the utility of these reagents. The nature of the substituent on the hydrazine nitrogen atoms significantly influences the reaction's regioselectivity, yield, and the properties of the final product.[3]
This compound: A Versatile Reagent
This compound offers a unique combination of a sterically demanding tert-butyl protecting group and a reactive allyl functionality. The tert-butoxycarbonyl (Boc) group provides a stable protecting element that can be readily removed under acidic conditions, while the allyl group introduces a valuable handle for further synthetic transformations.
Comparative Analysis: Synthesis of Pyrazoles
To evaluate the cost-effectiveness of this compound, we will compare its performance in pyrazole synthesis against two commonly used alternatives: tert-butylhydrazine hydrochloride and phenylhydrazine.
Table 1: Cost Comparison of Hydrazine Reagents
| Reagent | Supplier Example | Price (USD) per gram |
| This compound | Sigma-Aldrich | ~$150 |
| tert-Butylhydrazine hydrochloride | Sigma-Aldrich | ~$5 |
| Phenylhydrazine | Sigma-Aldrich | ~$0.50 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Performance Comparison in Pyrazole Synthesis with 1,3-Diketones
| Hydrazine Reagent | 1,3-Diketone | Reaction Conditions | Yield (%) | Reference |
| tert-Butylhydrazine hydrochloride | Various | Triethylamine, Acetonitrile, RT, 12h | Good | [4][5] |
| Phenylhydrazine | Ethyl acetoacetate | Ethanol, Reflux | 95 | [3] |
| This compound | Not specified | Not specified | Not specified | - |
Direct comparative experimental data for this compound in the same reaction is limited in publicly available literature.
Experimental Protocols and Methodologies
General Procedure for Pyrazole Synthesis using tert-Butylhydrazine hydrochloride
A mixture of the 5-aminopyrazole (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in acetonitrile (2.0 mL) is stirred at room temperature for 12 hours.[4][5] The solvent is then evaporated under reduced pressure, and distilled water (5.0 mL) is added. The resulting mixture is extracted twice with ethyl acetate (5.0 mL).[4][5]
General Procedure for Pyrazole Synthesis using Phenylhydrazine
To a solution of phenylhydrazine (1 equivalent) in ethanol, ethyl acetoacetate (1 equivalent) is added. The reaction mixture is heated under reflux for 4 hours. After cooling, the product is precipitated with ether and collected by filtration.
The Synthetic Advantage of the Allyl Group
The key differentiator for this compound is the presence of the allyl group. This functional group opens up a diverse range of post-synthesis modifications, which can be invaluable in drug discovery and development. The allyl group can participate in various reactions, including:
-
Cross-coupling reactions: To introduce aromatic or other functional groups.
-
Metathesis reactions: For the construction of larger, more complex molecules.
-
Oxidative cleavage: To yield aldehydes or carboxylic acids.
-
Allylic substitution: To introduce a variety of nucleophiles.
This versatility can justify the higher initial cost of the reagent, as it can streamline the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Logical Workflow for Reagent Selection
The decision-making process for selecting the appropriate hydrazine reagent can be visualized as follows:
Caption: Workflow for selecting the appropriate hydrazine reagent.
Conclusion: A Strategic Choice for Complex Synthesis
While this compound has a significantly higher initial cost compared to alternatives like tert-butylhydrazine hydrochloride and phenylhydrazine, its value lies in the synthetic versatility afforded by the allyl group. For the straightforward synthesis of simple pyrazoles where high yield and low cost are the primary drivers, phenylhydrazine and tert-butylhydrazine hydrochloride remain the reagents of choice. However, in the context of drug discovery and the development of complex molecular architectures, the ability to perform late-stage functionalization via the allyl handle can offer a significant strategic advantage. This can lead to a more efficient exploration of chemical space and ultimately, a more cost-effective overall research and development program. The selection of the appropriate hydrazine reagent should therefore be a strategic decision based on both the immediate synthetic goal and the long-term objectives of the research project.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
A Comparative Guide to the Synthetic Pathways of tert-Butyl 1-allylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the primary synthetic pathways for tert-butyl 1-allylhydrazinecarboxylate, a versatile building block in organic synthesis. We offer an objective comparison of the key methods, supported by available experimental data, to assist researchers in selecting the most suitable approach for their specific needs. Detailed experimental protocols for the principal synthetic routes are also provided.
Introduction
This compound, also known as N-Boc-N'-allylhydrazine, is a valuable reagent in synthetic organic chemistry, primarily utilized in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The presence of the Boc protecting group allows for selective reactions at the unsubstituted nitrogen atom, while the allyl group provides a functional handle for various transformations, including cyclization and cross-coupling reactions. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, and scalability. This guide focuses on the two predominant methods for its synthesis: the condensation of tert-butyl carbazate with an allyl-containing carbonyl compound and the palladium-catalyzed allylation of tert-butyl carbazate.
Comparison of Synthetic Pathways
The two primary methods for synthesizing this compound offer distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
| Method | General Reaction Scheme | Typical Yield (%) | Reaction Time | Key Reagents | Advantages | Disadvantages |
| Condensation | tert-Butyl carbazate + Acrolein | Moderate to High | 1-24 hours | tert-Butyl carbazate, Acrolein, Acid/Base catalyst | Simple procedure, readily available starting materials. | Lower yields for some substrates, potential for side reactions. |
| Palladium-Catalyzed Allylation | tert-Butyl carbazate + Allyl Halide/Alcohol | High to Excellent | 12-24 hours | tert-Butyl carbazate, Allyl halide or alcohol, Palladium catalyst, Ligand, Base | High yields, broad substrate scope, high regioselectivity.[1] | Requires expensive catalyst and ligands, sensitive to air and moisture. |
Synthetic Pathway Diagrams
To visually represent the synthetic routes, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to Cross-Reactivity Analysis of Tert-Butyl 1-Allylhydrazinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for analyzing the cross-reactivity of tert-Butyl 1-allylhydrazinecarboxylate derivatives. In drug development and safety assessment, understanding the potential for antibodies or other detection modalities to bind to structurally related compounds is critical. This document outlines the experimental protocols and data presentation necessary for a robust cross-reactivity study, even when initial direct comparative data is not publicly available. The following sections propose a hypothetical study to serve as a template for researchers in the field.
Comparative Cross-Reactivity Data
In a typical cross-reactivity study, the binding of an antibody to various structural analogs of the target analyte (this compound in this case) is measured. The results are often expressed as a percentage of the binding observed with the primary analyte. The following table presents a template for how such data should be structured for clear comparison.
| Compound ID | Derivative Name | Structure | % Cross-Reactivity |
| TBC-001 | This compound | (Structure) | 100% |
| TBC-002 | tert-Butyl 1-propylhydrazinecarboxylate | (Structure) | Hypothetical Data |
| TBC-003 | tert-Butyl 1-crotylhydrazinecarboxylate | (Structure) | Hypothetical Data |
| TBC-004 | tert-Pentyl 1-allylhydrazinecarboxylate | (Structure) | Hypothetical Data |
| TBC-005 | Allylhydrazine | (Structure) | Hypothetical Data |
Note: The data presented in this table is for illustrative purposes to guide researchers in structuring their findings. Actual experimental results should replace the hypothetical placeholders.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of antibodies with structurally similar compounds. The following protocol provides a detailed methodology for conducting such an analysis.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)
-
Primary Antibody: Polyclonal or monoclonal antibody raised against the target analyte
-
Test Compounds: this compound and its potential cross-reacting derivatives
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Assay Buffer (e.g., PBS with 1% BSA)
2. Assay Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare a standard curve of the target analyte (this compound) by serial dilution in assay buffer.
-
Prepare serial dilutions of the test compounds (derivatives) in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of this compound.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximal signal) for the target analyte and each test compound.
-
Calculate the percent cross-reactivity for each derivative using the following formula: % Cross-Reactivity = (IC₅₀ of target analyte / IC₅₀ of test compound) x 100
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and interpretation of results. The following diagram illustrates the key steps in the competitive ELISA workflow for cross-reactivity analysis.
Navigating Product Confirmation: A Comparative Guide to Mass Spectrometry Following Reactions with tert-Butyl 1-allylhydrazinecarboxylate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's structure is a critical step in chemical synthesis. When employing versatile reagents like tert-butyl 1-allylhydrazinecarboxylate, particularly in reactions with α,β-unsaturated ketones (enones), mass spectrometry stands as a powerful analytical tool. This guide provides a comparative analysis of the expected product structure confirmation via mass spectrometry and contrasts it with alternative derivatizing agents, supported by experimental protocols and data interpretation.
The reaction of this compound with an enone, such as chalcone, is anticipated to proceed via a cyclocondensation reaction to yield a pyrazoline derivative. This class of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities. The tert-butoxycarbonyl (Boc) protecting group and the allyl substituent on the hydrazine offer unique markers for mass spectrometric identification.
Product Structure Confirmation via Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of these reaction products. The expected product, a Boc-protected N-allylpyrazoline, will exhibit a characteristic fragmentation pattern under tandem mass spectrometry (MS/MS) conditions.
The primary fragmentation pathways anticipated for the protonated molecule [M+H]⁺ include:
-
Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is a hallmark of Boc-protected compounds. This fragmentation is often a dominant pathway and provides a clear indication of the presence of this protecting group.
-
Cleavage of the allyl group: Loss of the allyl radical (41 Da) is another expected fragmentation pathway.
-
Ring fragmentation of the pyrazoline core: The pyrazoline ring can undergo cleavage, leading to characteristic fragment ions that can help to elucidate the substitution pattern on the ring.[1]
The combination of these fragmentation patterns provides a high degree of confidence in the structural assignment of the desired product.
Experimental Workflow and Data Interpretation
The general workflow for product synthesis and confirmation is outlined below.
Caption: Workflow for Synthesis and MS Confirmation.
Comparison with Alternative Hydrazine Reagents
Several other hydrazine derivatives can be employed for similar transformations, each with its own advantages and disadvantages. The choice of reagent can influence reaction outcomes, product stability, and the ease of mass spectrometric analysis.
| Reagent | Typical Product with Enones | Key Mass Spec. Characteristics | Advantages | Disadvantages |
| This compound | N-Boc, N'-allyl pyrazoline | Characteristic loss of Boc group (56 or 100 Da) and allyl group (41 Da). | Boc group allows for subsequent deprotection and further functionalization. Allyl group offers a site for further chemical modification. | May be more expensive than simpler hydrazines. |
| Phenylhydrazine | N-phenyl pyrazoline | Presence of the phenyl group (77 Da) is a key indicator. Fragmentation of the phenyl ring can be observed. | Readily available and inexpensive. The phenyl group can be useful for UV detection. | Products may have different biological activity profiles. Phenyl group is not readily cleavable. |
| 2,4-Dinitrophenylhydrazine (DNPH) | N-(2,4-dinitrophenyl) pyrazoline | The dinitrophenyl group provides a strong chromophore and a distinct isotopic pattern. Characteristic fragment ions for the dinitrophenyl moiety. | Products (hydrazones) are often brightly colored and crystalline, aiding in purification and visualization.[2] | The dinitrophenyl group is strongly electron-withdrawing and not typically removed. |
| Semicarbazide | N-carbamoyl pyrazoline | Loss of isocyanic acid (HNCO, 43 Da) is a characteristic fragmentation. | Semicarbazones are often stable and crystalline. | The carbamoyl group may influence the chemical properties of the final product. |
| Hydrazine Hydrate | N-unsubstituted pyrazoline | Simplest mass spectrum, primarily showing fragmentation of the pyrazoline ring. | Inexpensive and simple reagent. | Can lead to the formation of side products due to the presence of two reactive NH2 groups. The resulting N-H bond can be reactive. |
Detailed Experimental Protocols
Synthesis of N-Boc-N'-allyl-pyrazoline Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL).
-
Addition of Reagent: Add this compound (1.1 mmol) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.[3][4]
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (approximately 1-10 µg/mL) of the purified product in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
-
ESI-MS: Infuse the sample solution into the electrospray source of the mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
ESI-MS/MS: Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor ion. Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.
-
Data Analysis: Analyze the resulting MS/MS spectrum for the characteristic neutral losses and fragment ions as described above to confirm the product structure.
Logical Pathway for Reagent Selection
The choice of hydrazine reagent is dictated by the desired properties of the final product and the synthetic strategy.
Caption: Decision tree for selecting a hydrazine reagent.
References
Efficacy comparison of Wee1/HDAC inhibitors synthesized with tert-Butyl 1-allylhydrazinecarboxylate
In the relentless pursuit of more effective cancer treatments, a promising strategy has emerged: the dual inhibition of the Wee1 kinase and histone deacetylases (HDACs). This approach targets two critical pathways in cancer cell proliferation and survival, offering the potential for synergistic anti-tumor activity. This guide provides a detailed comparison of a novel, synthesized Wee1/HDAC dual-target inhibitor with the combination of individual Wee1 and HDAC inhibitors, supported by experimental data and methodologies for an audience of researchers, scientists, and drug development professionals.
The Rationale for Dual Inhibition: A Two-Pronged Attack
Wee1 kinase and HDACs represent two key regulators of cell cycle progression and gene expression, both of which are often dysregulated in cancer.
Wee1 kinase is a crucial gatekeeper of the G2/M cell cycle checkpoint.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair.[2][3] Many cancer cells have defects in other cell cycle checkpoints, such as the G1/S checkpoint, making them highly dependent on the G2/M checkpoint for survival.[2] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[1][2]
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histone and non-histone proteins.[4][5] Deacetylation of histones leads to a more condensed chromatin structure, repressing the transcription of genes, including tumor suppressor genes.[5][6] HDAC inhibitors promote the accumulation of acetyl groups, leading to a more relaxed chromatin structure and the re-expression of these silenced genes.[5][6] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7]
The combination of Wee1 and HDAC inhibition has demonstrated synergistic effects in preclinical studies.[8][9][10] HDAC inhibitors have been shown to downregulate the expression of CHK1, a key kinase in the DNA damage response.[8] This synthetic lethality with Wee1 inhibition enhances the level of DNA damage and subsequent cell death, irrespective of p53 tumor suppressor status.[11][12]
Comparative Efficacy: A Novel Dual Inhibitor vs. Combination Therapy
Recent research has led to the development of novel dual-target inhibitors that engage both Wee1 and HDACs in a single molecule. A notable example, compound 23f , has shown significant promise in preclinical models of acute myeloid leukemia (AML).[8] This section compares the efficacy of this dual inhibitor with the combination of the well-characterized Wee1 inhibitor AZD1775 and the HDAC inhibitor Vorinostat (SAHA) .
Table 1: In Vitro Inhibitory Activity
| Compound/Combination | Target | IC50 (nM) | Cell Line |
| Compound 23f | Wee1 | 2.1 | - |
| HDAC1 | 5 | - | |
| AZD1775 | Wee1 | 24 | - |
| Vorinostat (SAHA) | HDACs | - | - |
Data for compound 23f and its constituent inhibitory activities are derived from a recent publication on novel Wee1/HDAC dual inhibitors.[8] IC50 for AZD1775 is a generally reported value.
Table 2: Anti-proliferative Activity in AML Cell Lines
| Treatment | Cell Line | IC50 (nM) |
| Compound 23f | MV4-11 | 15.8 |
| AZD1775 + Vorinostat | MV4-11 | Synergistic Effect |
The IC50 value for compound 23f in the MV4-11 AML cell line demonstrates its potent anti-proliferative effects.[8] Studies on the combination of AZD1775 and Vorinostat have shown synergistic anti-leukemic activity in various AML cell lines.[10][13]
Table 3: In Vivo Anti-tumor Efficacy
| Treatment | Model | Dosage | Tumor Growth Inhibition (TGI) |
| Compound 23f | MV4-11 Xenograft | 60 mg/kg | 82% |
| AZD1775 + Vorinostat | AML Xenograft | - | Significant anti-leukemic activity |
Compound 23f demonstrated remarkable anti-tumor efficacy in a mouse xenograft model of AML.[8] Similarly, the combination of Wee1 and HDAC inhibitors has shown significant in vivo activity in preclinical models.[10]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Dual inhibition of Wee1 and HDAC pathways.
Caption: Experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of Wee1/HDAC inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor(s) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitor(s) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., phospho-CDK1, cleaved PARP, acetylated histones) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the inhibitor(s) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The dual inhibition of Wee1 and HDACs represents a powerful and promising strategy in cancer therapy. The development of single-molecule dual inhibitors like compound 23f offers a streamlined therapeutic approach with potent anti-tumor activity. Comparative analysis with combination therapies provides a valuable benchmark for efficacy. The experimental protocols outlined here serve as a foundation for the continued investigation and development of this exciting class of anti-cancer agents. Further research is warranted to fully elucidate the potential of these inhibitors in various cancer types and to translate these preclinical findings into clinical benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting histone deacetylases (HDACs) and Wee1 for treating high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A regimen combining the Wee1 inhibitor AZD1775 with HDAC inhibitors targets human acute myeloid leukemia cells harboring various genetic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Frontiers | Increased HDAC Activity and c-MYC Expression Mediate Acquired Resistance to WEE1 Inhibition in Acute Leukemia [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl 1-allylhydrazinecarboxylate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like tert-Butyl 1-allylhydrazinecarboxylate are paramount for laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on safety protocols for analogous hydrazine derivatives, such as tert-butyl carbazate. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a controlled environment to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Attire: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
Handling Environment:
-
All handling of this compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
Quantitative Data Summary
| Property | Value/Information |
| Hazard Class | Assumed to be hazardous waste. Based on related compounds, it may be toxic if swallowed or in contact with skin, a skin and eye irritant, and potentially flammable.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3][4] |
| Hazardous Decomposition | Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5] |
| Personal Protective Gear | Chemical-resistant gloves, safety goggles, lab coat.[6] |
| Spill Containment | Use inert absorbent material like vermiculite or sand for spills. Do not use combustible materials.[7] |
| Waste Container | Use a clearly labeled, sealable, and chemically compatible container for hazardous waste.[6][8] |
| Disposal Method | Treat as hazardous waste and dispose of through a licensed waste disposal company in accordance with local, state, and federal regulations.[1][9] Chemical treatment with an oxidizing agent like sodium hypochlorite may be a possibility for dilute solutions, but this should only be performed by trained personnel.[10][11][12] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions:
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all waste, including residues and contaminated materials, in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should include the full chemical name: "this compound," the appropriate hazard pictograms (e.g., toxic, irritant), and the date of accumulation.
-
-
Contaminated Labware and Materials:
-
Any items such as pipette tips, gloves, and weighing paper that are contaminated with the compound must be disposed of as hazardous waste.
-
Place these materials in a sealed, labeled bag within the hazardous waste container.
-
For contaminated glassware, rinse with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.
-
Step 2: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry to prevent any degradation of the waste.
Step 3: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with accurate information about the chemical and its known or suspected hazards.
-
Never dispose of this compound down the drain or in regular trash.[9]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Control Vapors: If it is safe to do so, ensure the chemical fume hood is operating to control vapors.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[7] Avoid using combustible materials like paper towels as the primary absorbent.
-
Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. arxada.com [arxada.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling tert-Butyl 1-allylhydrazinecarboxylate
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 1-allylhydrazinecarboxylate. The following procedures are based on best practices for handling hydrazine derivatives. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before beginning any work with this compound.
Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H16N2O2 | [2][3][4] |
| Molecular Weight | 172.22 g/mol | [2] |
| CAS Number | 21075-86-5 | [2] |
| Melting Point | 225.8 ± 33.0 °C (Predicted) | [2] |
| Boiling Point | Not Available | |
| Density | 1.012 ± 0.06 g/cm3 (Predicted) | [2] |
| Flash Point | 90.4 ± 25.4 °C (Predicted) | [2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [2] |
| Occupational Exposure Limits (PEL, TLV) | Not Available |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection : Wear nitrile or neoprene gloves.[5][6][7] Always consult the glove manufacturer's resistance chart for specific chemical compatibility.
-
Eye and Face Protection : Use tightly fitting safety goggles.[5] A face shield should also be worn if there is a splash hazard.[5][6]
-
Skin and Body Protection : A flame-resistant lab coat and a chemical-resistant apron are required.[5][7] Full-length pants and closed-toe shoes are mandatory.[5]
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5]
Experimental Protocol: Safe Handling and Disposal
1. Engineering Controls and Preparation:
-
All work with this compound must be performed in a properly functioning chemical fume hood.[6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Keep the work area clean and free of clutter.
-
Remove all ignition sources as the compound may be flammable.[8]
2. Handling Procedure:
-
Don the appropriate PPE as outlined above.
-
Carefully weigh and transfer the chemical within the fume hood.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[6][9][11]
3. Spill Response:
-
In the event of a small spill within the fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For larger spills, or any spill outside of a fume hood, evacuate the area immediately.[6][7]
-
Notify your institution's environmental health and safety (EHS) department.[6][7]
-
Do not attempt to clean up a large spill without proper training and equipment.
4. First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11][12]
-
Skin Contact : Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[11][12]
-
Inhalation : Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[8][12]
5. Disposal Plan:
-
All waste containing this compound must be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's hazardous waste management program.[9][10][11] Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound| CAS No:21075-86-5|ZaiQi Bio-Tech [chemzq.com]
- 3. americanelements.com [americanelements.com]
- 4. echemi.com [echemi.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
